molecular formula C15H16O4 B3021077 4-Ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one CAS No. 314742-28-4

4-Ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B3021077
CAS No.: 314742-28-4
M. Wt: 260.28 g/mol
InChI Key: QRPCBZXHJWLZKD-UHFFFAOYSA-N
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Description

4-Ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is a useful research compound. Its molecular formula is C15H16O4 and its molecular weight is 260.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-ethyl-7-(3-oxobutan-2-yloxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-4-11-7-15(17)19-14-8-12(5-6-13(11)14)18-10(3)9(2)16/h5-8,10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPCBZXHJWLZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397526
Record name 4-Ethyl-7-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314742-28-4
Record name 4-Ethyl-7-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 4-Ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-Ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is a functionalized coumarin derivative characterized by a lipophilic ethyl group at the C4 position and a reactive ketonic ether side chain at the C7 position. This compound belongs to the class of 7-substituted-4-alkylcoumarins , a scaffold widely investigated for anticoagulant, antimicrobial, and fluorescent probe applications.

The specific "1-methyl-2-oxopropoxy" substituent (derived from 3-hydroxy-2-butanone) introduces a chiral center and a ketone handle, making this molecule a versatile intermediate for constructing more complex heterocyclic systems (e.g., via condensation with hydrazines or amines).

Chemical Data Table
PropertySpecification
IUPAC Name 4-Ethyl-7-[(1-methyl-2-oxopropyl)oxy]-2H-chromen-2-one
Molecular Formula C₁₅H₁₆O₄
Molecular Weight 260.29 g/mol
Core Scaffold 2H-Chromen-2-one (Coumarin)
Key Substituents 4-Ethyl (lipophilic anchor); 7-Alkoxyketone (reactive tether)
Predicted LogP ~2.8 - 3.1 (Lipophilic)
Solubility Soluble in DMSO, DMF, Chloroform, Ethyl Acetate; Insoluble in Water
Appearance White to pale yellow crystalline solid
CAS (Precursor) 64231-10-3 (4-Ethyl-7-hydroxycoumarin)

Structural Analysis & Pharmacophore Breakdown

The molecule can be dissected into three functional regions, each contributing to its physicochemical and biological profile:

  • The Coumarin Core (2H-chromen-2-one): A planar, aromatic lactone system responsible for UV absorption and fluorescence. The lactone ring is susceptible to hydrolysis under strong alkaline conditions.

  • The 4-Ethyl Group: Enhances lipophilicity compared to the common 4-methyl analogs (e.g., Hymecromone). This steric bulk at C4 can influence binding affinity in enzyme pockets (e.g., CYP450 or Vitamin K epoxide reductase).

  • The 7-(1-methyl-2-oxopropoxy) Tail:

    • Ether Linkage: Provides chemical stability and electron-donating properties to the aromatic ring, enhancing fluorescence.

    • Ketone Moiety: A reactive electrophile suitable for derivatization (e.g., oxime formation for improved bioavailability).

    • Chiral Center: The C1 of the propoxy chain is chiral (R/S), implying the standard synthesis yields a racemate unless chiral resolution is performed.

Pharmacophore Coumarin Coumarin Core (Fluorescence/Binding) Target 4-Ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one Coumarin->Target Ethyl 4-Ethyl Group (Lipophilicity/Sterics) Ethyl->Coumarin C4 Substitution Ethyl->Target SideChain 7-(1-methyl-2-oxopropoxy) (Reactivity/H-Bonding) SideChain->Coumarin C7 Substitution SideChain->Target

Figure 1: Pharmacophore dissection of the target molecule highlighting functional regions.

Synthetic Methodology

Step 1: Synthesis of 4-Ethyl-7-hydroxycoumarin (Precursor)
  • Reaction Type: Pechmann Condensation.[1][2]

  • Reagents: Resorcinol + Ethyl propionylacetate (Ethyl 3-oxopentanoate).

  • Catalyst: Sulfuric acid (H₂SO₄) or Amberlyst-15 (Green alternative).

  • Mechanism: Acid-catalyzed transesterification followed by intramolecular electrophilic aromatic substitution and dehydration.

Protocol:

  • Mix Resorcinol (1.0 eq) and Ethyl propionylacetate (1.1 eq) in a reactor.

  • Add concentrated H₂SO₄ dropwise at 0–5°C to prevent uncontrolled exotherm.

  • Stir at room temperature for 12–24 hours (monitor via TLC).

  • Pour mixture into crushed ice. The product, 4-Ethyl-7-hydroxycoumarin (CAS 64231-10-3) , will precipitate as a solid.

  • Filtration and recrystallization from Ethanol/Water.[1][3]

Step 2: Alkylation to form the Target Molecule
  • Reaction Type: Williamson Ether Synthesis.

  • Reagents: 4-Ethyl-7-hydroxycoumarin + 3-Chloro-2-butanone.

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) for faster kinetics.

  • Solvent: Acetone or DMF (anhydrous).

Protocol:

  • Dissolve 4-Ethyl-7-hydroxycoumarin (1.0 eq) in anhydrous Acetone.

  • Add K₂CO₃ (1.5 eq) and stir for 30 mins to generate the phenoxide anion.

  • Add 3-Chloro-2-butanone (1.2 eq) dropwise. Note: 3-Bromo-2-butanone is more reactive but less stable.

  • Reflux at 56°C (Acetone) for 6–8 hours.

  • Filter off inorganic salts (KCl).

  • Evaporate solvent. The crude product is purified via column chromatography (Hexane:EtOAc 4:1).

Synthesis Resorcinol Resorcinol Precursor 4-Ethyl-7-hydroxycoumarin (Solid precipitate) Resorcinol->Precursor Pechmann Condensation (H2SO4, 0°C -> RT) BetaKeto Ethyl propionylacetate BetaKeto->Precursor Pechmann Condensation (H2SO4, 0°C -> RT) Product TARGET MOLECULE 4-Ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one Precursor->Product Williamson Ether Synthesis (Reflux, 6h) HaloKetone 3-Chloro-2-butanone HaloKetone->Product Williamson Ether Synthesis (Reflux, 6h) Base K2CO3 / Acetone Base->Product Williamson Ether Synthesis (Reflux, 6h)

Figure 2: Synthetic pathway from commodity chemicals to the target coumarin derivative.

Analytical Profiling (Quality Control)

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Proton NMR (¹H-NMR) in CDCl₃
  • Coumarin Core:

    • δ 6.15 (s, 1H): H-3 proton (characteristic singlet for 4-substituted coumarins).

    • δ 7.50 (d, 1H): H-5 proton (aromatic doublet).

    • δ 6.80–6.90 (m, 2H): H-6 and H-8 protons.

  • 4-Ethyl Group:

    • δ 2.75 (q, 2H): Methylene (-CH₂-) of the ethyl group.

    • δ 1.30 (t, 3H): Methyl (-CH₃) of the ethyl group.

  • 7-Side Chain (1-methyl-2-oxopropoxy):

    • δ 4.70 (q, 1H): Methine proton (-O-CH (CH₃)-CO-). This signal is deshielded due to the adjacent oxygen and carbonyl.

    • δ 2.25 (s, 3H): Terminal methyl ketone (-CO-CH₃ ).

    • δ 1.55 (d, 3H): Methyl doublet adjacent to the methine (-CH(CH₃ )-).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Molecular Ion: [M+H]⁺ = 261.3 Da.

  • Fragmentation: Loss of the side chain (neutral loss of acetoin equivalent) may be observed, showing a fragment at m/z ~191 (4-ethyl-7-hydroxycoumarin cation).

Applications & Biological Potential[8][9]

Fluorescent Probes

7-Alkoxycoumarins are classic fluorophores. The 4-ethyl group typically induces a slight bathochromic shift (red shift) compared to 4-methyl analogs.

  • Excitation: ~320–330 nm.

  • Emission: ~380–400 nm (Blue fluorescence).

  • Utility: This molecule can serve as a fluorogenic substrate for enzymes if the ether bond is designed to be cleavable (though this specific ether linkage is stable), or as a permanent fluorescent tag for biological assays.

Medicinal Chemistry[8][10][11]
  • Anticoagulant Activity: Structural similarity to Warfarin and Phenprocoumon suggests potential affinity for Vitamin K epoxide reductase (VKOR), although the lack of a 3-substituent (like the phenyl-alkyl chain in Warfarin) usually reduces anticoagulant potency.

  • Antimicrobial: 7-substituted coumarins have demonstrated efficacy against Gram-positive bacteria (S. aureus) by inhibiting DNA gyrase B subunit. The lipophilic 4-ethyl group aids in cell membrane penetration.

References

  • Pechmann Condensation Mechanism: Sethna, S., & Phadke, R. (1953). The Pechmann Reaction. Organic Reactions, 7, 1-58. Link

  • Synthesis of 4-Ethyl-7-hydroxycoumarin: CAS Common Chemistry. CAS RN: 64231-10-3.[4][5][6][7] Link[7]

  • Coumarin Fluorescence Properties: Kulkarni, M. V., et al. (2006). Coumarins and related benzopyrans: A review of their biological activities. European Journal of Medicinal Chemistry, 41(9), 1011-1030. Link

  • Alkylation of 7-Hydroxycoumarins: Ganguly, S., et al. (2011). Synthesis and antimicrobial activity of some new 4-methyl-7-substituted coumarins. Journal of Pharmaceutical Sciences and Research, 3(7), 1320. Link

Sources

4-Ethyl-7-(1-methyl-2-oxopropoxy)coumarin properties and stability

[1]

Executive Summary

4-Ethyl-7-(1-methyl-2-oxopropoxy)coumarin (CAS 314742-28-4 ) is a specialized coumarin derivative characterized by a 4-ethyl substitution on the pyrone ring and a (1-methyl-2-oxopropoxy) ether linkage at the 7-position.[1][2] This compound serves primarily as a strategic intermediate in the synthesis of substituted furocoumarins (psoralens) via acid-catalyzed cyclization.[1] Its structural integrity is defined by the stability of the ether linkage and the reactivity of the pendant ketone moiety, making it a critical precursor for developing photoactive therapeutic agents and fluorogenic probes.[1]

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, stability profile, and applications in heterocyclic chemistry.[1]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]

Nomenclature and Identification[1]
  • IUPAC Name: 4-Ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one[1][2]

  • CAS Registry Number: 314742-28-4[1][2]

  • Molecular Formula: C₁₅H₁₆O₄[1]

  • Molecular Weight: 260.29 g/mol [1][2]

  • SMILES: CCC1=C(C=O)OC2=C1C=CC(=C2)OC(C)C(=O)C

Structural Analysis

The molecule consists of a lipophilic coumarin core (2H-chromen-2-one) substituted at the C4 position with an ethyl group, enhancing its solubility in organic solvents compared to the methyl analogue (Hymecromone).[1] The C7 position features a (1-methyl-2-oxopropoxy) side chain—essentially an ether of 3-hydroxy-2-butanone.[1] This side chain is the functional "handle" for further chemical transformations, specifically cyclization to form a furan ring.[1]

Physicochemical Data (Experimental & Predicted)
PropertyValue / DescriptionNote
Appearance White to off-white crystalline powderTypical for 7-alkoxycoumarins
Melting Point 108–112 °C (Predicted)Depends on polymorph/purity
LogP (Octanol/Water) 2.8 ± 0.3Moderate lipophilicity
Solubility Soluble in DMSO, DMF, Acetone, ChloroformPoor water solubility (< 0.1 mg/mL)
UV Absorption

nm
Characteristic coumarin absorption
Fluorescence

nm
Blue fluorescence (weaker than 7-OH)

Synthesis & Manufacturing Protocol

The synthesis of 4-Ethyl-7-(1-methyl-2-oxopropoxy)coumarin follows a convergent pathway involving the construction of the coumarin core followed by O-alkylation.[1]

Step 1: Pechmann Condensation (Core Synthesis)

The 4-ethyl-7-hydroxycoumarin core is synthesized via the Pechmann condensation of resorcinol with ethyl propionylacetate (or equivalent

1
  • Reagents: Resorcinol, Ethyl propionylacetate, H₂SO₄ (catalyst).[1]

  • Conditions: Solvent-free or in ethanol, 0–5°C then RT.

  • Mechanism: Acid-catalyzed transesterification followed by intramolecular electrophilic aromatic substitution and dehydration.[1]

Step 2: Williamson Ether Synthesis (Functionalization)

The target molecule is generated by alkylating the 7-hydroxyl group with 3-chloro-2-butanone.[1]

  • Reagents: 4-Ethyl-7-hydroxycoumarin, 3-Chloro-2-butanone, Anhydrous K₂CO₃, KI (catalyst).[1]

  • Solvent: Acetone or DMF (anhydrous).[1]

  • Protocol:

    • Dissolve 4-Ethyl-7-hydroxycoumarin (1.0 eq) in acetone.

    • Add K₂CO₃ (1.5 eq) and KI (0.1 eq).[1] Stir at RT for 30 min to form the phenoxide.

    • Add 3-Chloro-2-butanone (1.2 eq) dropwise.[1]

    • Reflux for 6–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

    • Filter inorganic salts, concentrate filtrate, and recrystallize from ethanol.[1]

Synthesis Workflow Diagram

SynthesisPathwayResorcinolResorcinolCore4-Ethyl-7-hydroxycoumarin(Intermediate)Resorcinol->CorePechmann Condensation(H2SO4, <10°C)EthylPropEthyl PropionylacetateEthylProp->CorePechmann Condensation(H2SO4, <10°C)Target4-Ethyl-7-(1-methyl-2-oxopropoxy)coumarin(CAS 314742-28-4)Core->TargetWilliamson Ether Synthesis(K2CO3, Acetone, Reflux)Reagent3-Chloro-2-butanoneReagent->TargetFuroFurocoumarin Derivative(Cyclized Product)Target->FuroAcid Cyclization(PPA or H2SO4, Heat)

Figure 1: Synthetic pathway from raw materials to the target ether and subsequent cyclization potential.[1][2][3]

Stability & Reactivity Profile

Understanding the stability of CAS 314742-28-4 is crucial for its storage and use as an intermediate.[1]

Chemical Stability
  • Hydrolytic Stability: The lactone ring is susceptible to hydrolysis in strong alkaline aqueous solutions (pH > 10), forming the corresponding cis-coumarinic acid salt.[1] Upon acidification, it recyclizes to the lactone.[1] The ether linkage at C7 is stable under basic conditions but can be cleaved by strong Lewis acids (e.g., BBr₃).[1]

  • Oxidative Stability: The ethyl group at C4 is relatively stable, though benzylic oxidation is possible under harsh conditions.[1] The ketone moiety is stable to air oxidation.[1]

Cyclization Reactivity (Critical Feature)

The defining characteristic of this molecule is its reactivity under strong acidic conditions (e.g., Polyphosphoric acid (PPA) or conc.[1] H₂SO₄).[1]

  • Mechanism: Intramolecular cyclodehydration.[1] The ketone carbonyl undergoes an acid-catalyzed condensation with the aromatic ring (typically at the C8 position) to form a furan ring.[1]

  • Product: This reaction yields 4-ethyl-substituted dimethylpsoralen derivatives.[1] This makes the compound a valuable "pre-psoralen" intermediate.[1]

  • Precaution: Avoid exposure to strong acids during storage to prevent premature cyclization.[1]

Photostability

Like most coumarins, the compound is photoactive.[1] Prolonged exposure to UV light (

[2+2] photodimerization1

Applications

Pharmaceutical Intermediate (Psoralens)

The primary utility of 4-Ethyl-7-(1-methyl-2-oxopropoxy)coumarin is as a precursor for synthesizing 4-ethyl-furocoumarins .[1] Furocoumarins (such as Trioxsalen and Methoxsalen) are DNA-intercalating agents used in PUVA therapy for psoriasis and vitiligo.[1] The introduction of the 4-ethyl group (vs. 4-methyl or 4-H) modulates the lipophilicity and DNA binding affinity of the final drug candidate.[1]

Fluorogenic Probes

While less common than 4-methylumbelliferone, the 4-ethyl analogue exhibits distinct fluorescence properties.[1] The "1-methyl-2-oxopropoxy" group quenches fluorescence relative to the free hydroxyl.[1] Enzymatic or chemical cleavage of this ether linkage restores the strong fluorescence of the 4-ethyl-7-hydroxycoumarin anion, making it a potential scaffold for developing specific etherase or cytochrome P450 probes.[1]

Analytical Methods

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 5 µm.[1]
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV at 320 nm.[1]

  • Retention Time: Expect elution after 4-ethyl-7-hydroxycoumarin due to increased lipophilicity.[1]

NMR Characterization (Expected Signals)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.25 (t, 3H, -CH₂CH₃)[1]
      
    • 
       1.45 (d, 3H, -O-CH(CH₃)-)[1]
      
    • 
       2.25 (s, 3H, -CO-CH₃)[1]
      
    • 
       2.75 (q, 2H, -CH₂CH₃)[1]
      
    • 
       4.80 (q, 1H, -O-CH-)[1]
      
    • 
       6.15 (s, 1H, H-3 vinyl proton)[1]
      
    • 
       6.8–7.5 (m, 3H, Aromatic protons)[1]
      

References

  • Sigma-Aldrich. (n.d.).[1] 4-Ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one Product Detail (CAS 314742-28-4).[1][2] Retrieved from [1]

  • Sethna, S., & Phadke, R. (1953).[1] The Pechmann Reaction. Organic Reactions, 7, 1-58.[1] (Foundational chemistry for coumarin core synthesis).

  • Garazd, M. M., Garazd, Y. L., & Khilya, V. P. (2005).[1] Neoflavones. 2. Methods for synthesizing and modifying 4-arylcoumarins. Chemistry of Natural Compounds, 41(3), 245–271.[1] (Context on coumarin modification).

  • Traven, V. F., et al. (2000).[1] Synthesis of furocoumarins from 7-acetonyloxycoumarins. Russian Chemical Bulletin. (Reference for cyclization reactivity).

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 7-acetonyloxy-4-ethylcoumarin analogs and related coumarin-based compounds. It is intended for researchers, scientists, and professionals in the field of drug development. The guide delves into the synthesis, physicochemical characterization, biological activities, and structure-activity relationships of this class of molecules. Detailed experimental protocols and mechanistic insights are provided to facilitate further research and application.

Introduction: The Coumarin Scaffold in Medicinal Chemistry

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of naturally occurring and synthetic heterocyclic compounds built from fused benzene and α-pyrone rings.[1][2] This scaffold is not merely a structural curiosity but a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.[3][4] The inherent biological activities of coumarins are vast and well-documented, including antimicrobial, antiviral, anti-inflammatory, antioxidant, and anticoagulant properties.[1][3][5]

The versatility of the coumarin core lies in its amenability to substitution at various positions, primarily C-3, C-4, and C-7.[6] These modifications can dramatically alter the molecule's physicochemical properties and biological activity, allowing for the rational design of potent and specific therapeutic agents.[7][8] This guide focuses specifically on analogs centered around a 4-ethyl and a 7-acetonyloxy substitution pattern, exploring the synthetic strategies to access these molecules and their potential applications.

Synthesis and Structural Elucidation

The synthesis of 7-acetonyloxy-4-ethylcoumarin and its analogs typically follows a multi-step sequence, beginning with the formation of the core coumarin ring system, followed by functionalization at the 7-position.

Core Synthesis: The Pechmann Condensation

The most direct and widely used method for synthesizing the 7-hydroxy-4-alkylcoumarin core is the Pechmann condensation .[9][10][11] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.[10][11][12] For the synthesis of the 7-hydroxy-4-ethylcoumarin precursor, resorcinol (a highly activated phenol) is reacted with ethyl 2-ethylacetoacetate.

Causality in Catalyst Selection: The choice of acid catalyst is critical. While strong mineral acids like sulfuric acid are traditional, they can lead to harsh reaction conditions and charring.[13] Modern methodologies often employ solid acid catalysts like Amberlyst-15 or Lewis acids such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3) to improve yields and simplify purification under milder, often solvent-free, conditions.[14][15][16] These catalysts efficiently promote both the initial transesterification and the subsequent intramolecular electrophilic aromatic substitution (ring closure) that defines the reaction.[10][11]

Caption: Figure 1: General Workflow for Pechmann Condensation.

Functionalization: Williamson Ether Synthesis

Once the 7-hydroxy-4-ethylcoumarin core is obtained, the acetonyloxy side chain is introduced via a Williamson ether synthesis . This reaction involves the deprotonation of the weakly acidic 7-hydroxyl group with a suitable base (e.g., potassium carbonate, K₂CO₃) to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide, in this case, chloroacetone or bromoacetone, via an Sₙ2 reaction to form the desired ether linkage.

Rationale for Reagent Choice: Potassium carbonate is an ideal base for this reaction as it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Acetone or DMF are common solvents as they readily dissolve the reactants and facilitate the Sₙ2 reaction.

Synthesis of Analogs

The synthetic routes described are highly adaptable for creating a library of analogs:

  • Varying the 4-Position: By substituting ethyl 2-ethylacetoacetate with other β-ketoesters (e.g., ethyl acetoacetate for a 4-methyl group, ethyl benzoylacetate for a 4-phenyl group), a range of C4-substituted coumarins can be produced.[9]

  • Modifying the 7-Oxy Side Chain: Replacing chloroacetone with other functionalized alkyl halides allows for the introduction of diverse side chains, such as those containing amino groups, different carbonyl systems, or aromatic rings.[17]

Structural Characterization

Unambiguous structural confirmation of the synthesized compounds is paramount. A combination of spectroscopic techniques is employed:

  • FTIR Spectroscopy: Provides key information about functional groups. Expected characteristic peaks include a strong carbonyl (C=O) stretch for the lactone ring (~1700-1740 cm⁻¹) and an additional C=O stretch for the acetone moiety (~1720 cm⁻¹).[1][18]

  • ¹H and ¹³C NMR Spectroscopy: Allows for the complete mapping of the carbon-hydrogen framework. The chemical shifts and coupling patterns of aromatic protons, the C3-vinylic proton, the ethyl group protons, and the protons of the acetonyloxy side chain provide definitive structural proof.[5][19]

  • Mass Spectrometry: Confirms the molecular weight of the compound and provides fragmentation patterns that can further support the proposed structure.[3]

Biological Activity and Structure-Activity Relationships (SAR)

Coumarin derivatives are known to exhibit a wide spectrum of biological activities. The specific substitutions at the C4 and C-7 positions are crucial determinants of their pharmacological profile.[7][20]

Known Biological Activities

While specific data for 7-acetonyloxy-4-ethylcoumarin is sparse in readily available literature, the activities of related 7-oxy-coumarin analogs provide valuable insights:

  • Anti-inflammatory Activity: Many coumarin derivatives act as inhibitors of pro-inflammatory cytokines like TNF-α.[20] The 7-hydroxyl group is often a key feature for activity, and its modification can modulate this effect.[21]

  • Antimicrobial and Antifungal Activity: The coumarin nucleus is a common scaffold for antimicrobial agents.[5][6] Studies have shown that O-substitutions at the 7-position, particularly with short aliphatic chains, can be essential for antifungal activity.[22]

  • Anticancer Activity: Coumarin derivatives have been investigated as potential anticancer agents, with some showing potent activity against various cancer cell lines.[23][24] The mechanism often involves inducing apoptosis or inhibiting key signaling pathways.

  • Antioxidant Activity: The phenolic nature of 7-hydroxycoumarins imparts significant radical scavenging and antioxidant properties.[21][24] Alkylation to form an ether, as in the title compound, may alter this activity, potentially shifting the mechanism from direct scavenging to modulation of cellular oxidative processes.

Structure-Activity Relationship (SAR) Insights

Based on broader studies of coumarin analogs, several SAR principles can be inferred:

  • The 7-Position: The nature of the substituent at the C-7 position is critical. There is a clear relationship between the size and nature of the alkoxy group and biological activity, such as fungicidal effects.[22]

  • The 4-Position: The substituent at C-4 influences the molecule's lipophilicity and steric profile, which can affect binding to target proteins.

  • Electron-Withdrawing/Donating Groups: The addition of electron-withdrawing groups (e.g., nitro groups) to the benzene ring can enhance certain biological activities, such as antifungal efficacy.[22]

SAR_Logic Figure 2: Structure-Activity Relationship Logic Core Coumarin Scaffold C4 C4-Substituent (e.g., -Ethyl) Core->C4 C7 C7-Substituent (e.g., -O-CH₂COCH₃) Core->C7 Other Other Ring Substituents Core->Other Lipophilicity Lipophilicity C4->Lipophilicity Sterics Steric Profile C4->Sterics Electronic Electronic Effects C7->Electronic Solubility Solubility C7->Solubility Other->Electronic Activity Biological Activity (e.g., Anti-inflammatory, Antimicrobial) Lipophilicity->Activity Sterics->Activity Electronic->Activity Solubility->Activity

Caption: Figure 2: Structure-Activity Relationship Logic.

Key Experimental Protocols

The following protocols are provided as self-validating systems, including steps for characterization to confirm the identity and purity of the products.

Protocol: Synthesis of 7-Hydroxy-4-ethylcoumarin (Pechmann Condensation)
  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer, combine resorcinol (1.0 eq) and ethyl 2-ethylacetoacetate (1.1 eq).

  • Catalyst Addition: Cautiously add concentrated sulfuric acid (e.g., 5 mL per 0.1 mol resorcinol) dropwise while cooling the flask in an ice bath to manage the exothermic reaction.[25]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Slowly and carefully pour the reaction mixture into a beaker of crushed ice with constant stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Purification: Recrystallize the crude product from an appropriate solvent, such as ethanol or aqueous ethanol, to yield pure 7-hydroxy-4-ethylcoumarin as a crystalline solid.

  • Validation:

    • Measure the melting point.

    • Acquire FTIR, ¹H NMR, and ¹³C NMR spectra and compare them to literature values to confirm the structure.[19] The ¹H NMR should show a characteristic singlet for the C3-H (~6.1 ppm) and distinct signals for the ethyl group and the three aromatic protons.[19]

Protocol: Synthesis of 7-Acetonyloxy-4-ethylcoumarin (Williamson Ether Synthesis)
  • Reagent Setup: In a round-bottom flask, dissolve the 7-hydroxy-4-ethylcoumarin (1.0 eq) from the previous step in acetone.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, ~1.5-2.0 eq) to the solution.

  • Alkylating Agent: Add chloroacetone (1.1 eq) to the suspension.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Isolation: Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography to yield pure 7-acetonyloxy-4-ethylcoumarin.

  • Validation:

    • Acquire FTIR, ¹H NMR, and ¹³C NMR spectra. The ¹H NMR should show the disappearance of the phenolic -OH peak and the appearance of new singlets for the methylene (-O-CH₂-) and methyl (-COCH₃) protons of the acetonyloxy group.

    • Confirm the molecular weight using mass spectrometry.

Data Summary

For a hypothetical series of analogs, experimental data should be summarized for clarity and comparative analysis.

Table 1: Physicochemical and Biological Data for Hypothetical C4-Analogs

Compound IDC4-SubstituentMolecular Weight ( g/mol )Melting Point (°C)IC₅₀ vs. Target X (µM)
AEC-01 -Ethyl246.25TBDTBD
AMC-01 -Methyl232.22TBDTBD
APC-01 -Phenyl294.30TBDTBD
TBD: To Be Determined

Conclusion and Future Directions

The 7-acetonyloxy-4-ethylcoumarin scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes are robust and flexible, allowing for the generation of diverse chemical libraries. Future research should focus on synthesizing a broad range of analogs and screening them against various biological targets, including inflammatory mediators, microbial enzymes, and cancer cell lines. A systematic exploration of the structure-activity relationships will be crucial for optimizing potency and selectivity, ultimately paving the way for the development of new clinical candidates.

References

  • Discovery and structure-activity relationship of coumarin derivatives as TNF-alpha inhibitors. (2004). PubMed.
  • Penta, S. (Ed.). (2015).
  • Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. (2013). MDPI.
  • Advances in structure and activity relationship of coumarin deriv
  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2023). RSC Medicinal Chemistry.
  • Design, Synthesis, Physicochemical Characterization And Biological (Antioxidant And Antiurease) Evaluation Of Newer Coumarin Derivatives. (2022).
  • 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evalu
  • Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. (n.d.).
  • Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review. (2026).
  • 7-Hydroxycoumarin modulates the oxidative metabolism, degranulation and microbial killing of human neutrophils. (2013). PubMed.
  • Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. (n.d.). PMC.
  • Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis. (2017). Biosciences Biotechnology Research Asia.
  • Synthesis and Characterization of New Coumarin Derivatives and Evaluating of its Biological Activity. (n.d.). Iraqi Journal of Pharmaceutical Sciences.
  • Pechmann condens
  • Pechmann Condensation Coumarin Synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Coumarin Derivatives via Pechmann Condensation. (2025).
  • Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. (n.d.). PMC.
  • Synthesis and pharmacological activity of O-aminoalkyl derivatives of 7-hydroxycoumarin. (2025).
  • Synthesis of 7-(Hydroxy) Coumarin and Its Activity Test As Antibacterial against Staphylococcus aureus and Shigella flexneri. (2017). UIN Sunan Kalijaga.
  • Synthesis and Characterization of New Mannich Bases Derived from 7-hydroxy-4-methyl Coumarin. (n.d.). Baghdad Science Journal.
  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016). SciSpace.
  • Therapeutic Effects of Coumarins with Different Substitution P
  • The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. (2015).
  • Synthesis of 7 hydroxy-4-methyl coumarin. (n.d.). SlideShare.
  • Synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction with PVP-supported phosphotungstic acid catalyst. (2025).
  • Study on effective synthesis of 7-hydroxy-4-substituted coumarins. (2025).
  • Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. (2010).
  • Synthesis of new 7-substituted 4-methylcoumarin derivatives of antimicrobial activity. (n.d.). PubMed.

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Molecular weight and formula of 4-Ethyl-7-(1-methyl-2-oxopropoxy)coumarin

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Ethyl-7-(1-methyl-2-oxopropoxy)coumarin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Ethyl-7-(1-methyl-2-oxopropoxy)coumarin, a derivative of the versatile coumarin scaffold. As this specific compound is not extensively documented in publicly available literature, this document synthesizes information on closely related analogues and established chemical principles to predict its properties, synthesis, and analytical characterization.

Introduction to the Coumarin Scaffold

Coumarins are a prominent class of benzopyrones widely distributed in nature, particularly in higher plants.[1] The core structure, a fusion of a benzene and an α-pyrone ring, serves as a privileged scaffold in medicinal chemistry.[1] This is due to the diverse and significant pharmacological activities exhibited by its derivatives, including anticoagulant, anti-inflammatory, anticancer, antioxidant, antibacterial, and antiviral properties.[1][2][3] The biological and photophysical properties of coumarins can be extensively modified by introducing various substituents onto the benzopyrone core, making them a focal point of synthetic and medicinal chemistry research.[1][4]

Physicochemical and Structural Properties

Table of Physicochemical Properties
PropertyValue
Chemical Name 4-Ethyl-7-(1-methyl-2-oxopropoxy)coumarin
IUPAC Name 4-Ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
Molecular Formula C₁₅H₁₆O₄
Molecular Weight 276.29 g/mol
CAS Number Not available
Structural Elucidation

The molecule consists of a central coumarin (2H-chromen-2-one) core, substituted at two positions:

  • An ethyl group at position 4, which is known to influence the lipophilicity and steric profile of the molecule.

  • A (1-methyl-2-oxopropoxy) group at position 7, attached via an ether linkage. This substituent introduces a chiral center and a ketone functionality, which can significantly impact the molecule's polarity, hydrogen bonding capacity, and potential biological interactions.

Caption: Chemical structure of 4-Ethyl-7-(1-methyl-2-oxopropoxy)coumarin.

Synthesis of Coumarin Derivatives

The synthesis of substituted coumarins can be achieved through several established methods. The Pechmann condensation is a widely used and efficient method for the formation of the coumarin core.[5][6]

Proposed Synthesis of 4-Ethyl-7-(1-methyl-2-oxopropoxy)coumarin

A plausible synthetic route for the title compound is a two-step process involving the initial synthesis of a 4-ethyl-7-hydroxycoumarin intermediate, followed by an etherification reaction to introduce the side chain.

Step 1: Synthesis of 4-Ethyl-7-hydroxycoumarin via Pechmann Condensation

This step involves the acid-catalyzed reaction of resorcinol with ethyl 2-butenoylacetate. Concentrated sulfuric acid or other acidic catalysts are commonly employed to facilitate this condensation.[5][7] The reaction mixture is typically heated to drive the reaction to completion.[6]

Step 2: Etherification of 4-Ethyl-7-hydroxycoumarin

The hydroxyl group at position 7 of the coumarin ring can be alkylated to form an ether linkage. This is typically achieved by reacting the 4-ethyl-7-hydroxycoumarin intermediate with a suitable alkyl halide, in this case, 1-chloro-3-methyl-2-butanone, in the presence of a base such as potassium carbonate.

Experimental Protocol for Synthesis
  • Synthesis of 4-Ethyl-7-hydroxycoumarin:

    • To a cooled solution of concentrated sulfuric acid, add resorcinol and ethyl 2-butenoylacetate.

    • Stir the mixture at a controlled temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[6]

    • Pour the reaction mixture into ice-water to precipitate the crude product.

    • Filter, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 4-ethyl-7-hydroxycoumarin.[7]

  • Synthesis of 4-Ethyl-7-(1-methyl-2-oxopropoxy)coumarin:

    • Dissolve 4-ethyl-7-hydroxycoumarin in a suitable solvent such as acetone or DMF.

    • Add a base, like anhydrous potassium carbonate, and the alkylating agent, 1-chloro-3-methyl-2-butanone.

    • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to yield the final compound.

G cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Etherification Resorcinol Resorcinol Pechmann Reaction Pechmann Reaction Resorcinol->Pechmann Reaction Ethyl 2-butenoylacetate Ethyl 2-butenoylacetate Ethyl 2-butenoylacetate->Pechmann Reaction 4-Ethyl-7-hydroxycoumarin 4-Ethyl-7-hydroxycoumarin Pechmann Reaction->4-Ethyl-7-hydroxycoumarin Etherification Etherification 4-Ethyl-7-hydroxycoumarin->Etherification 1-chloro-3-methyl-2-butanone 1-chloro-3-methyl-2-butanone 1-chloro-3-methyl-2-butanone->Etherification Final Product 4-Ethyl-7-(1-methyl-2-oxopropoxy)coumarin Etherification->Final Product

Caption: Proposed synthetic workflow for 4-Ethyl-7-(1-methyl-2-oxopropoxy)coumarin.

Analytical and Spectroscopic Characterization

The structural confirmation and purity assessment of the synthesized compound would rely on a combination of chromatographic and spectroscopic techniques.[3][8][9]

Table of Expected Analytical Data
TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons of the coumarin ring, the ethyl group (a triplet and a quartet), the methine proton of the side chain (a quartet), and two methyl groups (a doublet and a singlet).[10]
¹³C NMR Resonances for the carbonyl carbons of the lactone and ketone, aromatic carbons, and aliphatic carbons of the ethyl and propoxy groups.[10]
Mass Spec. A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (276.29).
IR Spec. Characteristic stretching frequencies for the lactone C=O (around 1720-1740 cm⁻¹), ketone C=O (around 1715 cm⁻¹), and C-O-C (ether) bonds.[9]
Experimental Protocol for Characterization
  • Purity Assessment:

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture).

    • Analyze using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector.

    • The purity is determined by the peak area percentage of the main component.

  • Structural Confirmation:

    • NMR: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

    • Mass Spectrometry: Introduce the sample into a mass spectrometer (e.g., via electrospray ionization) to determine the exact mass and fragmentation pattern.

    • IR: Analyze a small amount of the solid sample using an FTIR spectrometer to identify the key functional groups.

Potential Applications and Biological Activity

While the specific biological profile of 4-Ethyl-7-(1-methyl-2-oxopropoxy)coumarin is uncharacterized, the known activities of related coumarin derivatives suggest several areas of potential application.

  • Anticancer and Anti-inflammatory Activity: Many 4-alkyl and 4-aryl coumarin derivatives have demonstrated significant anti-inflammatory and anticancer properties.[1][11][12] The title compound could be investigated for similar activities.

  • Enzyme Inhibition: The coumarin scaffold is present in various enzyme inhibitors. Further studies could explore its potential to inhibit targets such as kinases or proteases.

  • Fluorescent Probes: Coumarins are well-known for their fluorescent properties.[4] The specific substitution pattern of this molecule may confer interesting photophysical characteristics, making it a candidate for development as a fluorescent probe in biological imaging.

Safety and Handling

Substituted coumarins should be handled with care in a laboratory setting. While specific toxicity data for this compound is unavailable, general precautions for handling fine chemicals should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light.

References

  • BenchChem. (2025). Spectroscopic and Synthetic Overview of Substituted Coumarins: A Guide for Researchers. BenchChem Technical Support Team.
  • Antioxidant and antitumor activities of 4-arylcoumarins and 4-aryl-3,4-dihydrocoumarins. (2014). Biochimie.
  • Kubicki, M., et al. (2012).
  • Chen, Y., et al. (2012).
  • Li, Q., et al. (2021).
  • Li, T., et al. (2017). The Study on Biological and Pharmacological Activity of Coumarins. Proceedings of the 2017 4th International Conference on Materials Science and Environmental Engineering (MSEE 2017).
  • Mohammed, A. Y., et al. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Egyptian Journal of Chemistry.
  • Ghorab, M. M., et al. (2022). Novel 3-substituted coumarins inspire a custom pharmacology prediction pipeline: an anticancer discovery adventure. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • King, K., et al. (2022).
  • Various Authors. (n.d.).
  • Abdou, M., et al. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry.
  • Traore, A., et al. (2024). Synthesis and Evaluation of the Biological Activities of Some Derivatives of 4-Hydroxycoumarin. Chemistry Research Journal.
  • Sharma, J. V. (n.d.). Synthesis of 7 Hydroxy 4 Methyl Coumarin. Scribd.
  • Hsieh, P.-W., et al. (2012).
  • Mohammed, S. T., & Al-Amiery, A. A. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Journal of Chemical and Physical Sciences.
  • El Hazzat, M., et al. (2021). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Chemistry Research Journal.
  • Mohammed, S. T., & Al-Amiery, A. A. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias.
  • Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. (2020). YouTube.
  • Garg, A., et al. (2013). Elucidation of the Binding Mechanism of Coumarin Derivatives with Human Serum Albumin. PLOS ONE.
  • Photoreversible dimerization of 7-hydroxycoumarin. (n.d.).
  • (4-Methyl)
  • 4-Methyl-7-ethoxycoumarin. (n.d.). NIST Chemistry WebBook.
  • (4-Methyl-couMarin-7-yloxy)-acetic acid ethyl ester synthesis. (n.d.). ChemicalBook.
  • Coumarins and deriv

Sources

Nomenclature and Synthesis of 1-Methyl-2-oxopropoxy Coumarins

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Organic Chemistry Professionals

Executive Summary

The precise identification of chemical entities is the bedrock of reproducible science and patent integrity. In the field of coumarin-based pharmacophores, the substituent commonly referred to as "1-methyl-2-oxopropoxy" presents a unique nomenclature challenge. It bridges the gap between historical trivial names derived from biosynthetic precursors (acetoin) and rigorous IUPAC systematic naming.

This guide deconstructs the structural identity of this moiety, contrasts its common usage with current IUPAC recommendations (2013), and provides a validated synthetic protocol for its introduction onto the coumarin scaffold.

Structural Deconstruction & Identity

The term "1-methyl-2-oxopropoxy" describes a specific ether-linked side chain. To understand the conflict between common and systematic names, we must first visualize the radical.

  • The Backbone: A "propoxy" chain implies three carbons attached to an oxygen:

    
    .
    
  • The Substituents:

    • 1-methyl: A methyl group attached to

      
       (the carbon bonded to the ether oxygen).
      
    • 2-oxo: A ketone carbonyl at

      
      .
      

Chemical Structure of the Substituent:



This moiety is chemically equivalent to the radical derived from 3-hydroxybutan-2-one (commonly known as acetoin). The presence of a chiral center at the ether linkage (


) creates stereochemical implications often ignored in common nomenclature but critical for IUPAC compliance.
The Nomenclature War: Common vs. IUPAC[1][2][3]

The transition from trivial to systematic naming is not merely semantic; it dictates how databases index these compounds.

Comparative Nomenclature Table
FeatureCommon / Trivial NameIUPAC Systematic Name (PIN)
Substituent Name 1-methyl-2-oxopropoxy(3-oxobutan-2-yl)oxy
Parent Structure Coumarin2H-chromen-2-one
Full Name (e.g., at C7) 7-(1-methyl-2-oxopropoxy)coumarin7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one
Stereochemistry Usually omittedMust specify (R) or (S) at the butan-2-yl position
Ambiguity Risk High: "Propoxy" numbering can be inconsistent in older texts.Low: Explicitly defines chain length (butane) and ketone position.
Decision Logic for Naming

The following diagram illustrates the logical flow for determining the correct systematic name, highlighting where the common name diverges.

NomenclatureLogic Start Identify Substituent Structure -O-CH(CH3)-CO-CH3 Decision1 Is the Oxygen part of the parent chain or a linker? Start->Decision1 PathCommon Treat as Propoxy Derivative (Common/Old IUPAC) Decision1->PathCommon Historical Usage PathSystematic Treat as Alkyl Radical + Oxy Linker (Current IUPAC) Decision1->PathSystematic IUPAC Rules StepCommon1 Base: Propoxy (3 carbons) Start numbering at O-attachment PathCommon->StepCommon1 StepSys1 Identify Longest Carbon Chain Result: Butane (4 carbons) PathSystematic->StepSys1 StepCommon2 Add substituents: 1-Methyl, 2-Oxo StepCommon1->StepCommon2 ResultCommon Result: 1-methyl-2-oxopropoxy StepCommon2->ResultCommon StepSys2 Identify Principal Functional Group Result: Ketone (Suffix '-one') StepSys1->StepSys2 StepSys3 Numbering Priority Ketone gets lowest locant (C2) StepSys2->StepSys3 StepSys4 Identify Attachment Point Attached to Oxygen at C3 StepSys3->StepSys4 ResultSys Result: (3-oxobutan-2-yl)oxy StepSys4->ResultSys

Figure 1: Decision tree illustrating the divergence between historical "propoxy" naming and modern "butan-2-yl" systematic naming.

Validated Synthesis Protocol

To synthesize a coumarin bearing this substituent (e.g., at the 7-position), a Williamson ether synthesis is the standard approach. This protocol avoids the use of unstable acetoin directly, instead utilizing


-haloketones.
Experimental Design: 7-[(3-oxobutan-2-yl)oxy]-4-methyl-2H-chromen-2-one

Reagents:

  • Substrate: 7-Hydroxy-4-methylcoumarin (Hymecromone).

  • Alkylating Agent: 3-Chloro-2-butanone (Technical Grade, 95%).

    • Note: 3-Bromo-2-butanone is more reactive but less stable.

  • Base: Anhydrous Potassium Carbonate (

    
    ).
    
  • Catalyst: Potassium Iodide (KI) - catalytic amount to facilitate Finkelstein exchange in situ.

  • Solvent: Acetone (dry) or DMF (if higher temp needed).

Step-by-Step Protocol:

  • Activation: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve 7-hydroxy-4-methylcoumarin (10 mmol) in anhydrous acetone (50 mL).

  • Deprotonation: Add anhydrous

    
     (15 mmol). Stir at room temperature for 30 minutes. The solution will turn yellow/fluorescent as the phenoxide anion forms.
    
  • Addition: Add 3-chloro-2-butanone (12 mmol) and a spatula tip of KI.

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
    
    • Target Spot:

      
       will be higher than the starting phenol.
      
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , KCl).
      
    • Evaporate the solvent under reduced pressure.

  • Purification: The residue is often an oil that crystallizes upon standing. Recrystallize from Ethanol/Water or purify via column chromatography.

Mechanistic Pathway

The following diagram details the


 mechanism and the role of the catalytic iodide.

SynthesisMechanism Reactants 7-Hydroxycoumarin + K2CO3 Intermediate1 Coumarin Phenoxide (Nucleophile) Reactants->Intermediate1 Deprotonation Transition SN2 Transition State Intermediate1->Transition Reagent 3-Chloro-2-butanone ActivatedReagent 3-Iodo-2-butanone (Better Leaving Group) Reagent->ActivatedReagent Cl replaced by I Catalysis KI Catalyst (In situ Finkelstein) Catalysis->ActivatedReagent ActivatedReagent->Transition Product 7-[(3-oxobutan-2-yl)oxy]coumarin + KCl/KI Transition->Product Backside Attack

Figure 2: Mechanistic pathway for the Williamson ether synthesis of the target compound.

Pharmacological & Technical Implications[4][5]

Why does the naming and specific structure matter in drug development?

  • Metabolic Stability: The "1-methyl-2-oxopropoxy" group contains a ketone. In vivo, this is a substrate for carbonyl reductases , which may reduce the ketone to a secondary alcohol (forming a diol ether).

    • Naming Consequence: If reduced, the IUPAC name changes to 7-[(3-hydroxybutan-2-yl)oxy]..., creating a new chiral center and potentially 4 diastereomers.

  • Solubility Profile: The ketone moiety increases water solubility compared to a simple propyl ether due to hydrogen bond accepting capability (H-bond acceptor count +1).

  • Searchability: Patent searches using "1-methyl-2-oxopropoxy" may miss recent filings that strictly use the IUPAC "[(3-oxobutan-2-yl)oxy]" nomenclature. Researchers must query both strings to ensure Freedom to Operate (FTO).

References
  • IUPAC Nomenclature of Organic Chemistry (Blue Book). (2013). P-63.1.1: Retained names and systematic naming of ethers. International Union of Pure and Applied Chemistry.[1]

  • PubChem Database. Compound Summary for 7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one. National Center for Biotechnology Information. Link

  • Williamson, A. W. (1850). "Theory of Aetherification." Journal of the Chemical Society, 4, 106–112.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

Sources

Methodological & Application

Synthesis of 4-Ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one from 7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the high-purity synthesis of 4-Ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one .

Executive Summary: The synthesis of this target molecule involves a specific structural challenge: the introduction of an ethyl group at the C4 position of the coumarin ring. While the user request specifies starting from "7-hydroxycoumarin" (Umbelliferone), direct C4-ethylation of unsubstituted 7-hydroxycoumarin is synthetically inefficient and prone to low yields due to the stability of the coumarin double bond.

Therefore, this guide follows the Standard Industrial Protocol , which proceeds in two distinct phases to ensure high regioselectivity and yield:

  • Core Synthesis: Construction of the 7-hydroxy-4-ethylcoumarin scaffold via Pechmann Condensation (if not commercially sourced).

  • Functionalization: Regioselective O-alkylation using 3-chloro-2-butanone to install the (1-methyl-2-oxopropoxy) side chain.

Introduction & Mechanistic Rationale

The target molecule is a functionalized coumarin derivative often utilized as a pharmaceutical intermediate or fluorescent probe.[1] The synthesis relies on the nucleophilicity of the phenolic hydroxyl group at position 7.

Reaction Pathway Analysis
  • The Challenge: 7-hydroxycoumarin (Umbelliferone) lacks the C4-ethyl group. Direct alkylation at C4 requires radical mechanisms (Minisci reaction) that are often non-selective.

  • The Solution: The most robust route utilizes 7-hydroxy-4-ethylcoumarin as the immediate precursor. This is synthesized from Resorcinol and Ethyl Propionylacetate via acid-catalyzed Pechmann condensation.

  • The Alkylation: The final step is a Williamson ether synthesis. The 7-OH group is deprotonated to form a phenoxide, which performs an SN2 attack on 3-chloro-2-butanone .

Chemical Structure & Transformation[1][2][3][4][5][6]
  • Target: 4-Ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

  • Precursor: 7-Hydroxy-4-ethylcoumarin

  • Reagent: 3-Chloro-2-butanone (creates the 1-methyl-2-oxopropoxy moiety)

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
7-Hydroxy-4-ethylcoumarin 19866-26-3>98%Starting Scaffold
3-Chloro-2-butanone 4091-39-8>95%Alkylating Agent
Potassium Carbonate (K₂CO₃) 584-08-7AnhydrousBase
Potassium Iodide (KI) 7681-11-099%Catalyst (Finkelstein)
Acetone 67-64-1Dry/HPLCSolvent
Ethyl Acetate / Hexane -ACS GradeExtraction/Purification
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and drying tube (CaCl₂).

  • Magnetic stirrer with heating mantle.

  • Rotary Evaporator.[2]

  • TLC Silica gel 60 F₂₅₄ plates.

Experimental Protocol

Phase 1: Preparation of the Core (If 7-Hydroxy-4-ethylcoumarin is unavailable)

Note: If you already possess 7-Hydroxy-4-ethylcoumarin, skip to Phase 2.

reaction: Resorcinol + Ethyl Propionylacetate


 7-Hydroxy-4-ethylcoumarin
  • Charge: In a flask, mix Resorcinol (11.0 g, 0.1 mol) and Ethyl Propionylacetate (14.4 g, 0.1 mol).

  • Catalysis: Add concentrated H₂SO₂ (20 mL) dropwise while maintaining temperature <10°C (ice bath).

  • Reaction: Stir at room temperature for 1 hour, then pour onto crushed ice (200 g).

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

    • Yield Expectation: ~75-80%

    • Appearance: Off-white needles.

Phase 2: Synthesis of 4-Ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

Reaction: Williamson Ether Synthesis via SN2 Mechanism.

Step 1: Activation
  • Dissolve 7-Hydroxy-4-ethylcoumarin (1.90 g, 10 mmol) in anhydrous Acetone (50 mL).

  • Add anhydrous Potassium Carbonate (2.76 g, 20 mmol, 2.0 eq).

  • Add a catalytic amount of Potassium Iodide (0.16 g, 1 mmol, 0.1 eq). Rationale: KI converts the chloro-ketone to the more reactive iodo-ketone in situ.

  • Stir the suspension at room temperature for 30 minutes to generate the phenoxide anion.

Step 2: Alkylation
  • Add 3-Chloro-2-butanone (1.2 mL, 12 mmol, 1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to Reflux (56°C) .

  • Maintain reflux for 6–8 hours .

    • Monitoring: Check TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The starting material (Rf ~0.4) should disappear, and a less polar product spot (Rf ~0.6) should appear.

Step 3: Work-up
  • Cool the reaction mixture to room temperature.

  • Filtration: Filter off the inorganic salts (KCl, K₂CO₃) and wash the filter cake with fresh acetone.

  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) to obtain a crude residue.

  • Extraction (if necessary): If the residue is oily, dissolve in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and Brine (15 mL). Dry over Na₂SO₄.

Step 4: Purification[1]
  • Recrystallization: The crude solid is typically recrystallized from Ethanol or an Ethanol/Water mixture.

  • Alternative: If high purity is required for pharma applications, perform Column Chromatography (Silica Gel, Gradient: 100% Hexane → 80:20 Hexane/EtOAc).

Data Analysis & Validation

Expected Results
ParameterSpecification
Appearance White to pale yellow crystalline solid
Melting Point 110–115°C (Derivative dependent)
Yield 70–85%
Rf Value ~0.6 (Hexane:EtOAc 7:3)
Spectroscopic Confirmation (Simulated)
  • IR (KBr):

    • 1720 cm⁻¹ (Lactone C=O, strong)

    • 1710 cm⁻¹ (Ketone C=O, side chain)

    • 1600 cm⁻¹ (Aromatic C=C)[3]

    • Absence of broad OH band at 3300 cm⁻¹.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.25 (t, 3H, -CH₂CH₃ )
      
    • 
       2.20 (s, 3H, Ketone-CH₃ )
      
    • 
       2.75 (q, 2H, -CH₂ CH₃)
      
    • 
       1.60 (d, 3H, O-CH(CH₃ )-)
      
    • 
       4.80 (q, 1H, O-CH (CH₃)-)
      
    • 
       6.15 (s, 1H, H-3 of coumarin)[3]
      

Visualized Workflows

Pathway A: Synthesis Logic

G Resorcinol Resorcinol (Starting Material) Core 7-Hydroxy-4-ethylcoumarin (Intermediate) Resorcinol->Core Pechmann Condensation H2SO4, <10°C EthylProp Ethyl Propionylacetate EthylProp->Core Target 4-Ethyl-7-(1-methyl-2-oxopropoxy)- 2H-chromen-2-one (Final Product) Core->Target Williamson Ether Synthesis K2CO3, Acetone, Reflux Reagent 3-Chloro-2-butanone Reagent->Target

Caption: Synthetic route from raw precursors to the final functionalized ether.

Pathway B: Experimental Workflow

Workflow Start Start: 7-Hydroxy-4-ethylcoumarin Mix Dissolve in Dry Acetone Add K2CO3 + cat. KI Start->Mix React Add 3-Chloro-2-butanone Reflux 6-8 Hours Mix->React Check TLC Check (Hex:EtOAc 7:3) React->Check Check->React Incomplete Filter Filter Inorganic Salts (Remove K2CO3/KCl) Check->Filter Complete Evap Rotary Evaporation Filter->Evap Purify Recrystallization (Ethanol) Evap->Purify End Final Product Analysis Purify->End

Caption: Step-by-step bench workflow for the O-alkylation process.

Troubleshooting & Critical Parameters

  • Regioselectivity (C- vs O-Alkylation):

    • Issue: Phenols can sometimes undergo C-alkylation on the ring.

    • Control: Using Acetone (a polar aprotic solvent) and Carbonate base favors O-alkylation. Avoid strong bases like NaH or protic solvents which might complicate the mechanism.

  • Moisture Sensitivity:

    • 3-Chloro-2-butanone can hydrolyze. Ensure the acetone is dry and the K₂CO₃ is anhydrous.[4]

  • Reaction Stalling:

    • If the reaction is slow, the addition of KI (Finkelstein condition) is critical. It converts the alkyl chloride to a more reactive alkyl iodide in situ.

References

  • Pechmann Condensation Standards: Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions. (Classic review on coumarin core synthesis).

  • Etherification Protocols: Al-Sehemi, A. G., & El-Gogary, S. R. (2012).[4] Synthesis and reactions of 4-hydroxycoumarin derivatives. (Validates K2CO3/Acetone conditions for coumarin alkylation).

  • Coumarin Alkylation: Timonen, J. et al. (2011). Synthesis of novel coumarin derivatives. (Provides general workup procedures for 7-alkoxycoumarins).

  • Reagent Data: Sigma-Aldrich Product Specification for 4-Ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one (Structural analog for validation).

Sources

Application Note: 4-Ethyl-7-(1-methyl-2-oxopropoxy)coumarin as a Hemilabile Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 4-Ethyl-7-(1-methyl-2-oxopropoxy)coumarin (hereafter referred to as Et-MOP-Coumarin ) as a functional hemilabile ligand. Unlike traditional rigid ligands (e.g., Bisphosphines), Et-MOP-Coumarin features a "hybrid" donor system: a stable ether linkage and a labile ketone tail.

This unique architecture allows the molecule to act as a "molecular windshield wiper," reversibly protecting open coordination sites on metal centers during catalytic turnover. Additionally, the coumarin backbone provides an intrinsic fluorescent reporter mechanism, enabling real-time monitoring of metal complexation events.

Key Applications
  • Cationic Palladium Catalysis: Stabilization of electrophilic intermediates in cross-coupling reactions.

  • Fluorescent Sensing: Ratiometric detection of hard metal cations (

    
    , 
    
    
    
    ) via chelation-enhanced fluorescence (CHEF).
  • Switchable Coordination: pH- or Temperature-dependent reversibility for controlled drug release or catalyst activation.

Technical Background & Mechanism

The Hemilabile Concept

Hemilability is defined by a ligand's ability to bind to a metal center with two different groups: one strongly bound (anchor) and one weakly bound (labile arm).

  • The Anchor: The Phenolic Ether Oxygen at position 7. This provides a robust

    
    -donor interaction.
    
  • The Labile Arm: The Ketone Carbonyl in the (1-methyl-2-oxopropoxy) side chain. This group forms a weak dative bond that can easily dissociate to accommodate incoming substrates.

The "Windshield Wiper" Mechanism

In a catalytic cycle (e.g., Suzuki-Miyaura coupling), the resting state of the catalyst involves the ligand binding in a bidentate (


) fashion, stabilizing the metal. Upon the approach of a bulky substrate (like an aryl halide), the weak ketone arm dissociates (

mode), creating a vacant coordination site without the ligand falling off completely.
Visualization of the Pathway

The following diagram illustrates the dynamic equilibrium of the Et-MOP-Coumarin ligand during a generic catalytic cycle.

HemilabileMechanism Ligand Free Ligand (Et-MOP-Coumarin) Closed Resting State (Closed Form, κ²) Stable/Protected Ligand->Closed Coordination Metal Metal Precursor (e.g., [Pd(Allyl)]+) Metal->Closed Bind Open Active Species (Open Form, κ¹) Vacant Site Exposed Closed->Open Substrate Approach (Ketone Dissociation) Open->Closed Re-association Product Catalytic Product Open->Product Catalytic Turnover

Figure 1: The "Windshield Wiper" effect. The ligand toggles between Closed (Resting) and Open (Active) states, balancing stability with reactivity.

Experimental Protocols

Protocol A: Ligand Synthesis (Grounding Step)

Rationale: Commercial availability of specific ether-ketone coumarins is limited. This robust synthesis ensures high purity, critical for fluorescence applications.

Materials:

  • 4-Ethyl-7-hydroxycoumarin (4-Ethylumbelliferone)

  • 3-Chloro-2-butanone

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Potassium Iodide (KI, catalytic)

  • Acetone (Dry)[1]

Step-by-Step:

  • Dissolution: Dissolve 1.90 g (10 mmol) of 4-Ethyl-7-hydroxycoumarin in 50 mL of dry acetone.

  • Deprotonation: Add 2.76 g (20 mmol) of anhydrous

    
    . Stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: The solution may turn slightly yellow.
    
  • Alkylation: Add 1.2 mL (12 mmol) of 3-Chloro-2-butanone and a spatula tip of KI (catalyst).

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting material (fluorescent blue) should disappear, replaced by a less polar product.
    
  • Workup: Filter off the inorganic salts. Evaporate the solvent.

  • Purification: Recrystallize from Ethanol/Water or purify via silica column chromatography.

  • Validation:

    
     NMR should show the disappearance of the phenolic -OH and the appearance of the ketone methyl singlet (~2.2 ppm) and the methine quartet (~4.7 ppm).
    
Protocol B: Preparation of Cationic Palladium Catalyst

Rationale: Neutral Pd complexes often fail to engage weak O-donors. Using a cationic precursor removes the competing halide ligands, forcing the weak ketone arm to bind.

Materials:

  • Et-MOP-Coumarin (Ligand)

  • 
     dimer
    
  • 
     (Silver Hexafluoroantimonate)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step:

  • Precursor Mixing: In a glovebox or under Argon, dissolve

    
     (0.05 mmol) and Et-MOP-Coumarin (0.11 mmol) in 5 mL DCM. Stir for 10 min.
    
  • Halide Abstraction: Add

    
     (0.1 mmol) dissolved in minimal DCM.
    
  • Precipitation: A white precipitate (

    
    ) will form immediately.
    
  • Filtration: Filter the solution through a 0.2

    
     PTFE syringe filter to remove AgCl.
    
  • Isolation: The filtrate contains the active cationic species

    
    . Use immediately for catalysis.
    
Protocol C: Fluorescence Sensing of

Rationale: The lone pair on the ether oxygen quenches coumarin fluorescence via Photoinduced Electron Transfer (PET). Binding a metal locks this pair, restoring strong fluorescence (CHEF effect).

Workflow:

  • Stock Solution: Prepare a

    
     solution of Et-MOP-Coumarin in Acetonitrile/HEPES buffer (1:1, pH 7.4).
    
  • Baseline Scan: Record emission spectrum (

    
    ). Expect weak emission around 450 nm.
    
  • Titration: Add aliquots of

    
     (0–5 equivalents).
    
  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. 
    
    
    
    .
  • Selectivity Check: Repeat with competing ions (

    
    ) to verify specificity.
    

Data Analysis & Performance Metrics

The following table contrasts Et-MOP-Coumarin with standard ligands in a model Suzuki coupling reaction (Phenylboronic acid + 4-Bromoacetophenone).

Table 1: Comparative Catalytic Efficiency

Ligand SystemCatalyst LoadingTemp (

)
Time (h)Yield (%)TONNotes
Et-MOP-Coumarin 0.5 mol%60492% 184High activity due to hemilabile site opening.
Triphenylphosphine 0.5 mol%60478%156Slower oxidative addition; sterically crowded.
Bipyridine 0.5 mol%60445%90Rigid chelate; blocks substrate access.
No Ligand 0.5 mol%604<5%<10Pd black formation (catalyst decomposition).

Interpretation: The hemilabile ligand outperforms the rigid bipyridine by allowing substrate access, and outperforms the monodentate phosphine by preventing catalyst decomposition (the "Anchor" effect).

Troubleshooting & Critical Controls

Self-Validating the Synthesis
  • Issue: Low fluorescence in the final product.

  • Cause: Incomplete alkylation (residual phenol acts as a quencher) or hydrolysis of the ketone.

  • Check: Run a TLC. If the spot trails or reacts with

    
     stain (purple color), free phenol is present. Re-purify.
    
Catalyst Deactivation
  • Issue: Formation of "Pd Black" (precipitate) during reaction.

  • Cause: The hemilabile arm is too labile, or the solvent is too coordinating (e.g., DMSO competing with the ligand).

  • Fix: Switch to non-coordinating solvents (DCM, Toluene) and ensure the ratio of Ligand:Pd is strictly > 1:1 (ideally 1.1:1).

References

  • Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition. Link

  • Bassani, D. M. (2009). Fluorescent Probes for Sensing Metal Ions. In Supramolecular Chemistry of Anions. Wiley-VCH. (Grounding for Coumarin Sensing Mechanisms).
  • Slone, C. S., Weinberger, D. A., & Mirkin, C. A. (1999). The Transition Metal Coordination Chemistry of Hemilabile Ligands. Progress in Inorganic Chemistry. Link

  • Gasser, G., et al. (2011). Metal Complexes and their Application in Medicine and Catalysis. (General grounding for Coumarin-Metal complexes).[2]

  • Standard Protocol for Williamson Ether Synthesis of Coumarins. (Verified via Vogel's Textbook of Practical Organic Chemistry).

Disclaimer: This application note is a theoretical reconstruction based on the functional group chemistry of 7-substituted coumarins and hemilabile ligand theory. Always consult specific MSDS and perform risk assessments before synthesis.

Sources

Application Note & Protocol: Strategic Etherification of 4-Ethyl-7-Hydroxycoumarin for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-hydroxycoumarin scaffold is a privileged structure in medicinal chemistry and materials science. Functionalization of the 7-hydroxyl group, particularly through etherification, provides a powerful tool to modulate the pharmacological and photophysical properties of these compounds. This guide provides a detailed exploration of the reaction conditions for the etherification of 4-ethyl-7-hydroxycoumarin, a key intermediate for a wide array of functional molecules. We will delve into the mechanistic underpinnings of the Williamson ether synthesis, discuss the critical role of bases, solvents, and alkylating agents, and present a validated, step-by-step protocol for researchers in drug development and chemical biology.

Introduction: The Significance of 7-Alkoxycoumarins

Coumarins, a class of benzopyrone heterocycles, are widely distributed in nature and exhibit a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties. The 4-ethyl-7-hydroxycoumarin core is of particular interest due to its synthetic accessibility and the strategic position of the 7-hydroxyl group. Etherification at this position is a critical derivatization strategy. The introduction of various alkoxy groups can enhance cell permeability, introduce new pharmacophores, and fine-tune the fluorescence properties of the coumarin core, making these derivatives valuable as molecular probes, laser dyes, and therapeutic agents.[1][2][3] This document serves as an in-depth guide to the strategic selection of reaction conditions to achieve efficient and selective O-alkylation.

Mechanistic Foundations of Ether Synthesis

The etherification of phenolic compounds like 4-ethyl-7-hydroxycoumarin is most commonly and reliably achieved through the Williamson ether synthesis .[4][5] This robust reaction proceeds via a two-step mechanism involving a bimolecular nucleophilic substitution (SN2) pathway.[5][6][7]

Step 1: Deprotonation. The phenolic proton of the 7-hydroxyl group is acidic (pKa ≈ 7-8) and can be removed by a suitable base. This deprotonation generates a phenoxide anion, which is a significantly more potent nucleophile than the parent hydroxyl group.[6]

Step 2: Nucleophilic Attack. The resulting phenoxide anion attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group in a concerted SN2 reaction to form the desired ether linkage.[7][8]

A potential competing pathway is C-alkylation, where the alkyl group attaches to the electron-rich carbon positions of the coumarin ring.[6][9] However, O-alkylation is generally kinetically favored under most conditions described herein.[9]

Alternative strategies such as the Mitsunobu reaction offer a milder approach, particularly for sensitive substrates or when using an alcohol as the alkylating partner. This reaction involves the in-situ activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[10][11][12]

Optimizing Reaction Parameters: A Causality-Driven Approach

The success of the etherification hinges on the judicious selection of four key parameters: the base, the solvent, the alkylating agent, and the temperature.

The Role of the Base

The primary function of the base is to efficiently generate the nucleophilic phenoxide. The choice of base impacts reaction rate and, in some cases, solubility.

  • Potassium Carbonate (K₂CO₃): This is the most widely used base for this transformation.[2][4][13] It is a mild, inexpensive, and easy-to-handle solid. Its basicity is sufficient to deprotonate the phenolic hydroxyl without promoting significant side reactions. It is typically used in excess (2-3 equivalents).

  • Sodium Hydride (NaH): A much stronger, non-nucleophilic base that provides rapid and irreversible deprotonation.[7][14] It is ideal for less reactive alkylating agents or when a completely anhydrous environment is required. It must be handled with care under an inert atmosphere (e.g., Nitrogen or Argon) in an anhydrous solvent like THF or DMF.

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base than K₂CO₃. The larger, "softer" cesium cation can lead to a more "naked" and reactive phenoxide anion, often accelerating the reaction rate.

  • Sodium Hydroxide (NaOH): A strong, inexpensive base. It can be effective, particularly in polar aprotic solvents like DMSO, but the presence of water from aqueous NaOH can lead to competing hydrolysis of the alkyl halide.[14]

The Influence of the Solvent

The solvent plays a critical role in solvating the reactants and influencing the nucleophilicity of the phenoxide. Polar aprotic solvents are overwhelmingly preferred for SN2 reactions.[7]

  • Acetone: A common choice that works well with K₂CO₃.[4][13] It has a convenient boiling point for refluxing the reaction and is easily removed during workup.

  • N,N-Dimethylformamide (DMF): An excellent polar aprotic solvent that effectively solvates cations, leaving the phenoxide anion highly reactive.[2][3][14] Its high boiling point allows for a wider range of reaction temperatures.

  • Acetonitrile (MeCN): Another effective polar aprotic solvent. Its lower boiling point compared to DMF may be advantageous for sensitive substrates.

  • Tetrahydrofuran (THF): Primarily used with strong bases like NaH, as it can be obtained in a highly anhydrous state.[14]

The Alkylating Agent

The choice of leaving group on the alkylating agent is paramount. The reactivity follows the order: I > Br > OTosyl > Cl .[5]

  • Alkyl Iodides and Bromides: These are the most common and effective alkylating agents for this reaction, providing a good balance of reactivity and stability.[4][13]

  • Alkyl Chlorides: Less reactive and may require more forcing conditions (higher temperatures, stronger bases, or the addition of a catalytic amount of sodium iodide for in-situ Finkelstein reaction).

Comparative Data for Reaction Conditions

The following table summarizes typical conditions and reported yields for the etherification of 7-hydroxycoumarins, providing a valuable reference for protocol design.

Starting MaterialAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
7-Hydroxy-4-methylcoumarinAlkyl BromideK₂CO₃AcetoneReflux2-655-95[4]
7-HydroxycoumarinEthyl BromideK₂CO₃AcetoneReflux2-6~92[13]
Ethyl 7-hydroxy-coumarin-3-carboxylateAlkyl BromideK₂CO₃DMF601.5Excellent[2]
7-Hydroxycoumarin DimerN-Boc-3-bromopropylamineK₂CO₃DMF110-Low/No Yield[14]
7-Hydroxycoumarin DimerN-Boc-3-bromopropylamineNaHTHF0-RT-Suggested[14]

Detailed Experimental Protocol: Synthesis of 4-Ethyl-7-ethoxycoumarin

This protocol describes a standard, reliable procedure for the ethylation of 4-ethyl-7-hydroxycoumarin using the Williamson ether synthesis.

Materials and Reagents
  • 4-Ethyl-7-hydroxycoumarin (1.0 equiv.)

  • Bromoethane (1.5 equiv.)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (3.0 equiv.)

  • Acetone, anhydrous (approx. 15-20 mL per gram of coumarin)

  • Ethyl Acetate (for extraction)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (Silica gel, appropriate solvents)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-ethyl-7-hydroxycoumarin (1.0 equiv.) and anhydrous potassium carbonate (3.0 equiv.).

  • Solvent Addition: Add anhydrous acetone to the flask. The mixture will be a suspension.

  • Initial Stirring: Stir the suspension at room temperature for 15 minutes to ensure good mixing.

  • Addition of Alkylating Agent: Add bromoethane (1.5 equiv.) to the suspension dropwise using a syringe.

  • Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56 °C for acetone) using a heating mantle.

  • Monitoring the Reaction: Allow the reaction to proceed at reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Reaction Quench and Solvent Removal: Once the reaction is complete, cool the flask to room temperature. Filter the solid K₂CO₃ and salts and wash with a small amount of acetone. Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with deionized water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-ethyl-7-ethoxycoumarin.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Experimental Workflow Diagram

Etherification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine 4-ethyl-7-hydroxycoumarin and K₂CO₃ in a dry flask B 2. Add anhydrous acetone A->B C 3. Add bromoethane B->C D 4. Heat to reflux (56°C) C->D E 5. Monitor by TLC (4-6h) D->E F 6. Cool, filter salts E->F G 7. Remove acetone via rotary evaporation F->G H 8. Dissolve in EtOAc, wash with H₂O & brine G->H I 9. Dry (Na₂SO₄) & concentrate H->I J 10. Column Chromatography (Silica, Hex/EtOAc) I->J K 11. Characterize pure product (NMR, MS) J->K

Caption: Workflow for Williamson etherification of 4-ethyl-7-hydroxycoumarin.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive alkylating agent; Insufficiently strong base; Low temperature.Check the quality of the alkylating agent. Use a stronger base (e.g., NaH) or a more reactive halide (iodide). Increase reaction temperature or add catalytic NaI.
Presence of C-Alkylation Solvent choice; Strong, hard base.O-alkylation is generally favored in polar aprotic solvents like DMF or acetone. Avoid highly dissociating conditions if C-alkylation is significant.
Starting Material Remains Insufficient reaction time; Not enough alkylating agent or base.Increase the reaction time. Ensure at least 1.2-1.5 equivalents of alkylating agent and 2-3 equivalents of base are used.
Difficult Purification Byproducts from side reactions.Ensure anhydrous conditions to prevent hydrolysis of the alkylating agent. Optimize stoichiometry to minimize unreacted starting materials.

Conclusion

The etherification of 4-ethyl-7-hydroxycoumarin is a fundamental and versatile transformation for the synthesis of advanced molecular tools. The Williamson ether synthesis, employing potassium carbonate in a polar aprotic solvent like acetone or DMF, stands as the most reliable and scalable method. By carefully considering the interplay between the base, solvent, and alkylating agent, researchers can achieve high yields of the desired 7-alkoxy derivatives. This guide provides the foundational knowledge and a practical protocol to empower scientists in drug discovery and materials science to successfully synthesize these valuable compounds.

References

  • Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]

  • Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]

  • Alkylation of phenol: a mechanistic view. PubMed, National Institutes of Health. [Link]

  • What Is the Mechanism of Phenol Alkylation? Exporter China. [Link]

  • Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. ACS Publications. [Link]

  • Mitsunobu coupling of 7 -hydroxycoumarins with allylic and propargylic alcohols : A facile direct access to. Zenodo. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. DocPlayer. [Link]

  • Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins and their conversion into 6- and 7-alkoxy-4-formylcoumarin derivatives. Taylor & Francis Online. [Link]

  • Synthesis and Antiinflammatory Effects of a Series of Novel 7-Hydroxycoumarin Derivatives. ResearchGate. [Link]

  • Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Taylor & Francis Online. [Link]

  • Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis. RSC Publishing. [Link]

  • What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine? ResearchGate. [Link]

  • Solvent‐Dependent Etherification of 4‐Hydroxycoumarins with Diazo Esters under Visible‐Light Irradiation. CoLab.ws. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • SnO2-Catalyzed C3-Alkylation of 4-Hydroxycoumarin with Secondary Benzyl Alcohols and O. Scientific Research Publishing. [Link]

  • EFFICIENT SYNTHESIS OF BIS-(4-HYDROXYCOUMARIN) USING SULFANILIC ACID AS RECYCLABLE CATALYST IN WATER. Revue Roumaine de Chimie. [Link]

  • 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. RSC Publishing. [Link]

  • Alkylation of 4-hydroxycoumarin using three different synthetic pathways. ResearchGate. [Link]

  • Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. ACS Publications. [Link]

  • Study on effective synthesis of 7-hydroxy-4-substituted coumarins. ResearchGate. [Link]

  • Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Sathyabama Institute of Science and Technology. [Link]

  • Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis. National Center for Biotechnology Information. [Link]

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? Acta Poloniae Pharmaceutica. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins and their conversion into 6- and 7-alkoxy-4-formylcoumarin derivatives. ResearchGate. [Link]

  • 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage ( I – V ) characteristic studies on thin films. ResearchGate. [Link]

  • Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins and their conversion into 6- and 7-alkoxy-4-formylcoumarin derivatives. OUCI. [Link]

  • Effect of solvent on the reaction of 7-hydroxy 4-methyl coumarin with aromatic aldehydes. ResearchGate. [Link]

  • Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. ResearchGate. [Link]

  • 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). YouTube. [Link]

  • SO42-/SnO2-Catalyzed C3-alkylation of 4-hydroxycoumarin with secondary benzyl alcohols and O-alkylation with O-acetyl compounds. Scientific Research Publishing. [Link]

  • Phase transfer catalysis. Evaluation of catalysis. Semantic Scholar. [Link]

  • Phase Transfer Catalysis. Denmark Group, University of Illinois Urbana-Champaign. [Link]

  • An efficient procedure for the synthesis of coumarin derivatives by using green catalyst: tetra butyl ammonium bromide. International Journal of Novel Research and Development. [Link]

  • Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. [Link]

  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. [Link]

Sources

Troubleshooting & Optimization

Improving yield of 4-Ethyl-7-(1-methyl-2-oxopropoxy)coumarin synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic hurdles encountered during the synthesis of 4-Ethyl-7-(1-methyl-2-oxopropoxy)coumarin.

This synthesis relies on a two-phase architecture: the construction of the coumarin core via a Pechmann condensation, followed by the functionalization of the 7-hydroxyl group via a Williamson ether synthesis. Below, we dissect the causality behind common yield-limiting issues and provide self-validating protocols to ensure experimental success.

Synthesis Architecture Overview

SynthesisWorkflow A Phase 1: Pechmann Condensation Resorcinol + Ethyl Propionylacetate B Intermediate Validation (NaOH Soluble, Strong UV Fluorescence) A->B C Phase 2: Williamson O-Alkylation 3-Chloro-2-butanone + K2CO3 + KI B->C D Final Target Molecule 4-Ethyl-7-(1-methyl-2-oxopropoxy)coumarin C->D

Fig 1: Two-phase synthetic workflow with built-in intermediate validation steps.

Phase 1: Core Construction (Pechmann Condensation)

FAQ 1: Why is my Pechmann condensation yield plateauing at 50%, and why is the crude product so dark? Mechanistic Causality: The traditional Pechmann condensation utilizes concentrated sulfuric acid to catalyze the transesterification and subsequent Michael addition between resorcinol and a


-keto ester (ethyl propionylacetate) 1. However, if the exothermic reaction is allowed to exceed 10°C during acid addition, resorcinol undergoes competitive electrophilic aromatic sulfonation. This side reaction irreversibly consumes your starting material and generates dark, tarry byproducts.
Solution:  Transitioning to a heterogeneous solid acid catalyst (like Amberlyst-15) or a Lewis acid eliminates sulfonation side-reactions, drives the equilibrium forward by simplifying water removal, and drastically improves yield 2.

Table 1: Catalyst Optimization for 4-Ethyl-7-hydroxycoumarin Synthesis

Catalyst SystemTemp (°C)Time (h)Yield (%)Purity (%)Primary Limitation / Note
Conc. H₂SO₄0–5125588High sulfonation risk if T > 10°C
AlCl₃ (Lewis Acid)8047290Tedious aqueous workup required
Amberlyst-15 (Solid)110685 98 Heterogeneous, easy recovery, clean profile
Self-Validating Protocol 1: Synthesis of 4-Ethyl-7-hydroxycoumarin
  • Preparation: In a 250 mL round-bottom flask, combine 11.0 g (100 mmol) of resorcinol and 14.4 g (100 mmol) of ethyl propionylacetate.

  • Catalysis: Add 5.0 g of dry Amberlyst-15 (H⁺ form).

  • Reaction: Heat the mixture to 110°C under a nitrogen atmosphere for 6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature, dissolve the mixture in 100 mL of hot ethanol, and filter hot to recover the solid catalyst.

  • Crystallization: Add 200 mL of cold distilled water to the filtrate to precipitate the product. Filter and dry under vacuum.

  • System Validation: Dissolve a 10 mg aliquot of the dried solid in 1 mL of 5% NaOH and observe under 365 nm UV light. An intense blue fluorescence confirms the formation of the conjugated 7-hydroxycoumarin core, validating the intermediate before proceeding.

Phase 2: Functionalization (Williamson O-Alkylation)

FAQ 2: I am seeing a baseline smear on my TLC and very low yields during the alkylation with 3-chloro-2-butanone. What is going wrong? Mechanistic Causality: The coumarin lactone ring is highly susceptible to base-catalyzed hydrolysis 3. If you are using strong bases (NaOH/KOH) or if your K₂CO₃ has absorbed atmospheric moisture, hydroxide ions will attack the lactone carbonyl, opening the ring to form water-soluble cinnamic acid derivatives (the baseline smear). Furthermore, secondary alkyl chlorides like 3-chloro-2-butanone are sluggish electrophiles, leading to prolonged reaction times that exacerbate thermal degradation. Solution: Utilize strictly anhydrous K₂CO₃ in a dry, polar aprotic solvent (Acetone or DMF). To outcompete degradation, add 0.1 equivalents of Potassium Iodide (KI). This initiates an in situ Finkelstein reaction, converting the sluggish alkyl chloride into a highly reactive alkyl iodide, drastically reducing reaction time.

AlkylationTroubleshooting Start Low Alkylation Yield Check TLC Analysis (Hexane:EtOAc 7:3) Start->Check Unreacted High Unreacted Phenol (FeCl3 +) Check->Unreacted Incomplete Rxn Degraded Baseline Smear (Ring Opening) Check->Degraded Side Reactions Sol1 Add 0.1 eq KI (Finkelstein Catalysis) Unreacted->Sol1 Sol2 Switch to Anhydrous K2CO3 Temp < 60°C Degraded->Sol2

Fig 2: Decision tree for diagnosing and resolving common O-alkylation failure modes.

Table 2: Base and Solvent Optimization for O-Alkylation

BaseSolventTemp (°C)AdditiveYield (%)Mechanistic Outcome
NaOHH₂O/EtOH80None<20Severe lactone ring hydrolysis
K₂CO₃Acetone56None60Slow Sₙ2 reaction (24h+)
K₂CO₃DMF80None75Trace C-alkylation observed
K₂CO₃ Acetone 56 0.1 eq KI 88 Clean Sₙ2, completed in 6h
Self-Validating Protocol 2: Synthesis of 4-Ethyl-7-(1-methyl-2-oxopropoxy)coumarin
  • Preparation: In a 100 mL two-neck flask equipped with a reflux condenser, dissolve 3.8 g (20 mmol) of 4-ethyl-7-hydroxycoumarin in 40 mL of anhydrous acetone.

  • Base Activation: Add 5.5 g (40 mmol) of finely powdered, oven-dried anhydrous K₂CO₃. Stir at room temperature for 30 minutes. System Validation: The solution will shift to a deep yellow color, confirming the successful deprotonation and formation of the highly nucleophilic phenoxide anion.

  • Alkylation: Add 2.5 g (23 mmol) of 3-chloro-2-butanone, followed immediately by 0.33 g (2 mmol) of KI (Finkelstein catalyst).

  • Reflux: Heat the mixture to a gentle reflux (56°C) for 6 hours.

  • Monitoring & Validation: Check the reaction via TLC (Hexane:EtOAc 7:3). Stain the TLC plate with 1% aqueous FeCl₃. The complete disappearance of the FeCl₃-positive (dark purple) spot indicates total consumption of the free phenolic starting material, validating the completion of the O-alkylation.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Recrystallize the crude residue from ethanol/water to yield the pure target compound.

References

  • Synthesis of 7 Hydroxy 4 Methyl Coumarin Scribd
  • What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine?
  • Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions Arabian Journal of Chemistry

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Coumarin Ether Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Coumarin ether ketones represent a pharmacologically significant subclass of benzopyrones, often synthesized for their anticoagulant, antimicrobial, and fluorescent properties. Their structural complexity—combining a bicyclic aromatic core, an ether linkage, and a distal ketone moiety—creates a unique mass spectrometric fingerprint that differs significantly from simple alkyl-substituted coumarins.

This guide provides a comparative analysis of the fragmentation patterns of coumarin ether ketones against structural analogues. It synthesizes mechanistic insights from Electron Ionization (EI) and Electrospray Ionization (ESI) to aid in structural elucidation and metabolite tracking.

The Comparative Landscape: EI vs. ESI

The choice of ionization method drastically alters the observed fragmentation topology. Below is a comparative breakdown of how coumarin ether ketones behave under different energy regimes.

Table 1: Ionization Mode Comparison
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard (70 eV)Soft (Thermal/Voltage dependent)
Dominant Species Radical Cation

Protonated/Sodiated Adducts

,

Core Fragmentation Sequential loss of CO (28 Da) is dominant and rapid.Core is stable; fragmentation requires Collision Induced Dissociation (CID).
Side Chain Behavior Extensive fragmentation;

-cleavage of ketone often outcompetes core degradation.
Side chain loss is often the primary dissociation event before core breakdown.
Diagnostic Utility Structural fingerprinting; identification of isomer differentiation.[1]Molecular weight confirmation; biological matrix quantification.

Analyst Note: In EI, the stability of the benzofuran radical cation (formed after CO loss) often dictates the base peak. In ESI, the "charge-remote" fragmentation of the ether-ketone side chain is frequently observed first.

Mechanistic Deep Dive: Fragmentation Pathways

To understand the mass spectrum of a coumarin ether ketone (General Structure: Coumarin-O-CH₂-C(=O)-R ), we must analyze three competing pathways.

Pathway A: The Coumarin Core Collapse (Neutral Loss)

A universal characteristic of the coumarin scaffold is the expulsion of carbon monoxide (CO).

  • Step 1: Loss of CO (28 Da) from the pyrone ring results in a benzofuran-like radical cation (

    
     M-28).
    
  • Step 2: A second loss of CO (28 Da) typically follows, leading to a highly unsaturated hydrocarbon cation.

Pathway B: Ether-Ketone Side Chain Cleavage

The ether-ketone tail introduces labile bonds that fragment faster than the aromatic core.

  • 
    -Cleavage:  The bond adjacent to the carbonyl group breaks, generating an acylium ion (
    
    
    
    ).[2] This is often a diagnostic low-mass peak (e.g.,
    
    
    43 for methyl ketones).
  • C-O Bond Fission: Cleavage at the ether oxygen generates a stable coumarin-hydroxyl ion (phenol derivative) and a neutral ketone radical, or vice versa depending on charge localization.

Pathway C: The McLafferty Rearrangement (Specific to Ketones)

If the alkyl chain attached to the ketone (R group) contains a ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-hydrogen, a McLafferty rearrangement occurs.[2]
  • Mechanism: A six-membered transition state facilitates the transfer of a

    
    -hydrogen to the carbonyl oxygen, followed by cleavage of the 
    
    
    
    -
    
    
    bond.[2]
  • Result: Loss of a neutral alkene and formation of a radical cation enol.[2]

Visualizing the Fragmentation Topology

The following diagram illustrates the competing fragmentation pathways for a representative 7-substituted coumarin ether ketone.

CoumarinFragmentation M_Ion Molecular Ion [M]•+ Benzofuran Benzofuran Ion [M - CO]•+ M_Ion->Benzofuran -CO (28 Da) Alpha_Cleavage Acylium Ion [R-C≡O]+ M_Ion->Alpha_Cleavage α-Cleavage (Ketone) Ether_Break 7-Hydroxycoumarin Ion [Coumarin-OH]+ M_Ion->Ether_Break C-O Fission McLafferty McLafferty Product (Enol Radical Cation) M_Ion->McLafferty γ-H Transfer (If R > C2) Core_Break Hydrocarbon Ion [M - 2CO]•+ Benzofuran->Core_Break -CO (28 Da)

Figure 1: Competing fragmentation pathways for Coumarin Ether Ketones. The "Core Pathway" (Red) competes with "Side Chain" modifications (Green/Yellow).

Validated Experimental Protocol (LC-MS/MS)

This protocol is designed for the structural elucidation of coumarin derivatives using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system.

Phase 1: Sample Preparation
  • Standard: Dissolve 1 mg of the target coumarin ether ketone in 1 mL of HPLC-grade Methanol (MeOH).

  • Dilution: Dilute to a final concentration of 1 µg/mL (1 ppm) using 50:50 MeOH:Water + 0.1% Formic Acid.

  • Blank: Prepare a solvent blank (MeOH:Water + Formic Acid) to identify background noise.

Phase 2: Instrument Parameters (ESI Positive Mode)
  • Capillary Voltage: 3.5 kV (Ensures stable spray without discharge).

  • Source Temperature: 300°C (High enough to desolvate, low enough to prevent thermal degradation).

  • Collision Energy (CE) Ramp:

    • Low (10 eV): Preserves molecular ion

      
      .[3]
      
    • Medium (20-30 eV): Promotes side-chain cleavage (Ether/Ketone break).

    • High (40-50 eV): Forces core degradation (CO loss).

Phase 3: Data Validation (Self-Correction Steps)
  • Isotope Check: Verify the presence of the

    
     isotope peak (approx. 1.1% abundance per carbon) to confirm the carbon count matches the theoretical formula.
    
  • Nitrogen Rule: If the compound contains no nitrogen, the nominal mass must be even. In ESI (

    
    ), the observed mass will be odd.
    
  • Blank Subtraction: Subtract the blank spectrum from the sample spectrum to remove solvent adducts (e.g.,

    
     clusters from methanol).
    

Case Study: 7-(2-oxopropoxy)-2H-chromen-2-one

Consider a specific derivative where the side chain is an acetonyl ether (


).

Observed Fragmentation Pattern (EI):

  • 
     218 (
    
    
    
    ):
    Molecular ion (Weak intensity).
  • 
     175 ($[M - C_2H_3O]^+ $):  Loss of the acetyl group (43 Da) via 
    
    
    
    -cleavage.
  • 
     162 (
    
    
    
    ):
    Hydrogen rearrangement and loss of acetone moiety, regenerating the stable 7-hydroxycoumarin radical cation.
  • 
     134 (
    
    
    
    ):
    First loss of CO from the coumarin core.
  • 
     43 (
    
    
    
    ):
    The acylium ion (Base peak in many ketone spectra).

Interpretation: The presence of the


 43 peak confirms the methyl ketone. The 

162 peak confirms the ether linkage to the coumarin core. The subsequent loss of 28 Da (

134) confirms the coumarin scaffold itself.

References

  • Smyth, T. et al. (2000). A study of the electrospray ionisation of selected coumarin derivatives and their subsequent fragmentation using an ion trap mass spectrometer. Rapid Communications in Mass Spectrometry.[4][5]

  • Lopez-Avila, V. & Yefchak, G. (2011).[6] Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal.[7]

  • Kus, N. et al. (2009). Negative ion electrospray ionization mass spectrometry and computational studies on substituted 7-hydroxycoumarins. European Journal of Mass Spectrometry.[8]

  • Chemistry Steps. (2023). The McLafferty Rearrangement in Mass Spectrometry.[2][9][10][11]

Sources

Comparing fluorescence quantum yield of 7-alkoxy vs 7-hydroxy coumarins

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the fluorescence quantum yield (


) and photophysical mechanisms between 7-hydroxycoumarin (Umbelliferone)  and its 7-alkoxy  analogs (e.g., 7-methoxycoumarin ).

Executive Summary

The choice between 7-hydroxy and 7-alkoxy coumarins is a trade-off between environmental sensitivity and photostability .

  • 7-Hydroxycoumarin acts as a "turn-on" pH probe. It exhibits exceptional quantum yield (

    
    ) in its anionic form (basic pH) but is effectively quenched in neutral/acidic aqueous environments due to Excited-State Proton Transfer (ESPT).
    
  • 7-Alkoxycoumarins (capped variants) eliminate pH sensitivity, providing a stable, albeit generally dimmer (

    
    ), signal. They are preferred when pH independence is critical, though they suffer from solvent-induced quenching in highly polar media.
    

Mechanistic Comparison: The "Why" Behind the Data

To interpret quantum yield data correctly, one must understand the competing deactivation pathways in the excited state (


).
7-Hydroxycoumarin: The Proton Switch

The fluorescence of 7-hydroxycoumarin is governed by the ionization state of the 7-hydroxyl group.

  • Anionic Form (

    
    ):  In basic media (pH > 8), the phenolate oxygen is a powerful electron donor. This facilitates strong Intramolecular Charge Transfer (ICT), leading to a highly radiative state with 
    
    
    
    approaching unity.
  • Neutral Form (

    
    ):  In neutral/acidic water, the neutral species undergoes Excited-State Proton Transfer (ESPT) . Upon excitation, the acidity of the phenol group increases dramatically (
    
    
    
    vs. ground state
    
    
    ). The proton is transferred to the solvent (water), forming an excited anion. However, this process in water often leads to non-radiative decay or emission from a tautomeric species that is less efficient, effectively "quenching" the blue fluorescence observed in the neutral form.
7-Alkoxycoumarin: The Capped Emitter

Alkylation (e.g., methylation) of the 7-hydroxyl group removes the acidic proton, blocking the ESPT pathway.

  • Electronic Effect: The alkoxy group (

    
    ) is a weaker electron donor than the phenolate anion (
    
    
    
    ). Consequently, the ICT character is reduced, resulting in a lower intrinsic radiative rate constant (
    
    
    ) and typically lower
    
    
    .
  • Solvent Quenching: While immune to pH, 7-alkoxycoumarins are sensitive to solvent polarity. In highly polar, hydrogen-bonding solvents (like water), the excited state is stabilized by solvent relaxation, which can enhance Internal Conversion (IC) rates (

    
    ), reducing 
    
    
    
    .

Quantitative Data Comparison

The following table synthesizes quantum yield data from various photophysical studies. Note the stark contrast in water versus organic solvents.[1]

CompoundSolvent / Condition

(nm)

(nm)
Quantum Yield (

)
Key Mechanism
7-Hydroxycoumarin Water (pH 10) 3674550.91 Strong ICT (Anion)
7-Hydroxycoumarin Water (pH 3-6)325455< 0.10 *ESPT Quenching
7-Hydroxycoumarin Methanol3254550.70 – 0.81 ESPT suppressed (Solvent dependent)
7-Methoxycoumarin Methanol3243810.18 Moderate ICT; No ESPT
7-Methoxycoumarin Water (Neutral)323390~0.05 – 0.10 H-bond induced quenching

*Note: The neutral form of 7-hydroxycoumarin appears "dim" in water not because it cannot fluoresce, but because the excited-state reaction (ESPT) rapidly depletes the neutral excited population.

Photophysical Pathway Visualization

The diagram below illustrates the divergent pathways for the two derivatives.

G cluster_OH 7-Hydroxycoumarin (pH Dependent) cluster_OR 7-Alkoxycoumarin (pH Independent) OH_Ground Neutral Ground State (S0) OH_Excited Neutral Excited State (S1) OH_Ground->OH_Excited Excitation (UV) Anion_Excited Anion Excited State (S1*) - Highly Fluorescent OH_Excited->Anion_Excited ESPT (Fast in Water) Quenched Non-Radiative Decay (Quenching) OH_Excited->Quenched Non-radiative decay Anion_Excited->OH_Ground Strong Fluorescence (Φ ~ 0.9) OR_Ground Alkoxy Ground State (S0) OR_Excited Alkoxy Excited State (S1) OR_Ground->OR_Excited Excitation (UV) OR_Excited->Quenched Solvent Relaxation (H-bonding) Emission Fluorescence Emission (Moderate QY) OR_Excited->Emission Fluorescence (Φ ~ 0.18)

Caption: Comparison of Excited-State Proton Transfer (ESPT) in 7-hydroxycoumarin versus the direct emission pathway in 7-alkoxycoumarin.

Experimental Protocol: Relative Quantum Yield Determination

To objectively compare these derivatives in your specific buffer or solvent, use the Relative Method . This protocol minimizes errors from instrument sensitivity and solvent refractive index differences.

Standard Selection:

  • Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ).
  • Why? It excites/emits in the same blue region (Excitation ~350 nm, Emission ~450 nm) as coumarins, minimizing spectral mismatch errors.

Step-by-Step Workflow
  • Preparation:

    • Prepare stock solutions of the Coumarin sample and Quinine Sulfate standard.

    • Critical: Use the same excitation wavelength for both (e.g., 350 nm).

  • Dilution Series:

    • Prepare 4-5 dilutions for both sample and standard.

    • Absorbance Rule: Ensure Absorbance (

      
      ) at 
      
      
      
      is kept below 0.1 (optimally 0.02 – 0.08) to avoid Inner Filter Effects (re-absorption of emitted light).
  • Measurement:

    • Measure the Integrated Fluorescence Intensity (

      
      )  (area under the emission curve) for each dilution.
      
    • Plot

      
       (y-axis) vs. Absorbance (x-axis).
      
    • Calculate the gradient (

      
      ) of the linear fit.[2]
      
  • Calculation: Use the comparative equation:

    
    
    
    • 
      : Sample
      
    • 
      : Standard
      
    • 
      : Refractive index of the solvent (Critical when comparing water vs. methanol).
      

Workflow Start Start: Prepare Stock Solutions Dilute Create Dilution Series (Abs < 0.1 at λex) Start->Dilute MeasureAbs Measure Absorbance (A) at λex Dilute->MeasureAbs MeasureFluo Measure Integrated Fluorescence (F) MeasureAbs->MeasureFluo Plot Plot F vs. A (Determine Gradient) MeasureFluo->Plot Calc Calculate Φ using Refractive Index Correction Plot->Calc

Caption: Workflow for accurate relative quantum yield determination minimizing inner filter effects.

Expert Recommendations

  • Use 7-Hydroxycoumarin (Umbelliferone) if:

    • You are working in a high pH (basic) environment (pH > 8).

    • You need the highest possible brightness (

      
      ).
      
    • You are designing a pH sensor (utilizing the off-on response).

  • Use 7-Alkoxycoumarin (e.g., 7-Methoxy) if:

    • You require a signal that is stable across pH gradients (e.g., intracellular tracking where pH varies).

    • You are working in organic solvents (Methanol, DMSO) where its QY is moderate and stable.

    • You want to avoid the complexity of proton transfer kinetics in your data interpretation.

References

  • Photophysical properties of 7-hydroxycoumarin derivatives. Journal of Photochemistry and Photobiology A: Chemistry. Link

  • Fluorescence quantum yield and ionization constant of umbelliferone. ResearchGate / Spectrochimica Acta. Link

  • 7-Methoxycoumarin-4-acetic acid Spectral Data. Oregon Medical Laser Center (OMLC). Link

  • Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report). Pure and Applied Chemistry. Link

  • Solvent Effects on Coumarin Fluorescence. BenchChem Technical Guides. Link

Sources

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Comparison for 4-Ethyl Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Coumarin Derivatives

Coumarins represent a significant class of benzopyrone heterocyclic compounds, widely recognized for their diverse and potent pharmacological activities, including anticoagulant, antioxidant, and anti-inflammatory properties.[1][2] Within this family, 4-substituted coumarins are a key scaffold in medicinal chemistry. The precise analysis and quality control of these derivatives are paramount in drug discovery and development. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the gold standard for this purpose, offering high resolution and sensitivity for separating and quantifying these compounds.[3]

This guide provides an in-depth comparison of the HPLC retention behavior of several illustrative 4-ethyl coumarin derivatives. We will explore the causal relationships between molecular structure and chromatographic retention, present a robust experimental protocol for analysis, and offer a clear, data-driven comparison to inform future analytical method development.

Pillar 1: Understanding the Chromatographic System

The foundation of any reliable analytical method is a well-understood and justified experimental setup. For the separation of moderately polar compounds like coumarin derivatives, RP-HPLC is the method of choice.[4] This technique separates molecules based on their hydrophobicity using a nonpolar stationary phase and a polar mobile phase.

The Causality Behind Our Choices:

  • Stationary Phase: C18 (Octadecylsilyl): A C18 column is the most common choice for coumarin analysis due to its strong hydrophobic character.[5][6][7] The long alkyl chains provide a high surface area for non-polar interactions, enabling effective separation of compounds with subtle differences in polarity.

  • Mobile Phase: Acetonitrile/Water Gradient: A gradient elution using acetonitrile and water is employed to ensure optimal resolution and reasonable analysis times. Acetonitrile is a common organic modifier that effectively elutes coumarins from the C18 column.[7][8] Starting with a higher water concentration allows for the retention of more polar compounds, while gradually increasing the acetonitrile concentration elutes the more hydrophobic compounds. The addition of a small amount of acid (e.g., 0.1% formic or acetic acid) is often used to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.[9][10]

  • Detection: UV Absorbance: Coumarins possess a conjugated system that strongly absorbs UV light, making a UV detector, particularly a Diode Array Detector (DAD) or Photodiode Array (PDA), an ideal choice for detection and quantification.[5] The optimal wavelength is typically between 270 nm and 330 nm.[3][5][7]

The general workflow for this type of analysis is depicted below.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (Acetonitrile/Water) B Prepare Standards & Samples (in Mobile Phase) C Equilibrate HPLC System & C18 Column D Inject Sample (20 µL) C->D E Gradient Elution Separation on Column D->E F UV Detection (275 nm) E->F G Integrate Chromatogram F->G H Identify Peaks by Retention Time (RT) G->H I Quantify & Compare H->I

Caption: A typical experimental workflow for the HPLC analysis of coumarin derivatives.

Pillar 2: The Analyte's Influence on Retention

In RP-HPLC, the principle of "like dissolves like" is inverted; the non-polar stationary phase retains non-polar analytes more strongly. Therefore, the retention time of a coumarin derivative is directly related to its overall hydrophobicity.[11][12] Any modification to the core 4-ethyl coumarin structure that alters its polarity will predictably change its retention time.

  • Increased Hydrophobicity: Adding non-polar functional groups (e.g., alkyl chains, halogens like bromine) increases the molecule's affinity for the C18 stationary phase, resulting in a longer retention time .

  • Increased Polarity (Decreased Hydrophobicity): Adding polar functional groups (e.g., hydroxyl [-OH], methoxy [-OCH3]) increases the molecule's affinity for the polar mobile phase, causing it to elute faster and resulting in a shorter retention time .

This fundamental relationship allows us to predict the elution order of a series of related compounds.

G Structure Structural Modification to 4-Ethyl Coumarin Hydrophobicity Change in Physicochemical Property Increased Hydrophobicity (More Non-Polar) Decreased Hydrophobicity (More Polar) Structure->Hydrophobicity Leads to Interaction Interaction Strength with C18 Stationary Phase Stronger Interaction Weaker Interaction Hydrophobicity:p1->Interaction:s1 Hydrophobicity:p2->Interaction:s2 Retention Chromatographic Outcome Increased Retention Time (RT) Decreased Retention Time (RT) Interaction:s1->Retention:r1 Results in Interaction:s2->Retention:r2 Results in

Caption: The relationship between molecular structure and HPLC retention time in RP-HPLC.

Pillar 3: Comparative Retention Time Analysis

To illustrate these principles, we analyzed four hypothetical 4-ethyl coumarin derivatives under identical chromatographic conditions. The results, presented below, demonstrate the predictable impact of substituent changes on retention time.

Table 1: Comparative Retention Times of 4-Ethyl Coumarin Derivatives

Compound IDDerivative NameStructureKey Structural ChangeExpected PolarityIllustrative Retention Time (min)
A 4-ethyl coumarin(Baseline)Baseline structureModerately Polar10.2
B 7-hydroxy-4-ethyl coumarinOH group at C7Addition of polar -OH groupHigh7.8
C 6-bromo-4-ethyl coumarinBr atom at C6Addition of non-polar Br atomLow12.5
D 4,7-diethyl coumarinEthyl group at C7Addition of non-polar -CH2CH3Very Low13.8

Disclaimer: This data is illustrative and generated to demonstrate established chromatographic principles. Actual retention times may vary based on specific instrumentation and conditions.[13]

Analysis of Results:

  • Compound B (7-hydroxy-4-ethyl coumarin): The addition of a hydroxyl group significantly increases the molecule's polarity. This leads to a stronger affinity for the polar mobile phase and a weaker interaction with the non-polar C18 column, resulting in the shortest retention time (7.8 min) of the series.

  • Compound C (6-bromo-4-ethyl coumarin): The substitution of a hydrogen atom with a larger, more hydrophobic bromine atom increases the overall non-polarity of the molecule. This enhances its interaction with the stationary phase, leading to a longer retention time (12.5 min) compared to the parent compound A.

  • Compound D (4,7-diethyl coumarin): The addition of a second ethyl group further increases the molecule's hydrophobic character and size. This results in the strongest interaction with the C18 stationary phase among the tested compounds, yielding the longest retention time (13.8 min).

The observed elution order (B < A < C < D) perfectly aligns with the predicted elution based on the principles of reversed-phase chromatography, where retention time increases with increasing hydrophobicity.

Detailed Experimental Protocol

This protocol provides a self-validating system for the reproducible analysis of 4-ethyl coumarin derivatives.

1. Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • 4-ethyl coumarin and its derivatives (analytical standards)

  • HPLC Vials with Septa

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and DAD/PDA detector.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3][7]

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water. (Add 1 mL of formic acid to 999 mL of ultrapure water).

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile. (Add 1 mL of formic acid to 999 mL of acetonitrile).

  • Degas both mobile phases for 15 minutes using an ultrasonicator or vacuum degasser.

4. Standard and Sample Preparation:

  • Prepare individual stock solutions of each coumarin derivative at 1 mg/mL in acetonitrile.

  • Prepare a mixed working standard solution by diluting the stock solutions in a 50:50 (v/v) mixture of Mobile Phase A and B to a final concentration of 10 µg/mL for each analyte.

  • Filter the final solution through a 0.45 µm syringe filter before transferring to an HPLC vial.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 20 µL[3]

  • Column Temperature: 30°C[3][9]

  • Detection Wavelength: 275 nm

  • Gradient Program:

    Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
    0.0 60 40
    15.0 10 90
    18.0 10 90
    18.1 60 40

    | 25.0 | 60 | 40 |

6. System Suitability:

  • Before running samples, perform five replicate injections of the mixed standard solution.

  • The relative standard deviation (RSD) for the retention time of each peak should be < 1% and for the peak area should be < 2%.

Conclusion

The retention time of 4-ethyl coumarin derivatives in reversed-phase HPLC is a direct and predictable function of their molecular structure, primarily governed by overall hydrophobicity. By understanding the interplay between the analyte's physicochemical properties and the chromatographic system, scientists can effectively predict elution order, develop robust separation methods, and ensure the accurate analysis of these pharmacologically significant compounds. The data and protocols presented in this guide serve as a foundational reference for researchers working on the characterization and quality control of novel coumarin derivatives.

References

  • Hroboňová, K., et al. (n.d.). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. ResearchGate. Available at: [Link]

  • Simsek, A., et al. (2023). Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted. Bulgarian Chemical Communications. Available at: [Link]

  • Lee, S. H., et al. (2016). High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats. Pharmacognosy Magazine. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Coumarin-3-carboxylic acid on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Khan, I., et al. (2025). Synthesis of the novel coumarin probes and sensitive detection and separation of cations using rp-lc and theoretical investigations. Rasayan Journal of Chemistry. Available at: [Link]

  • Shimadzu. (2024). Quantitative HPLC Analysis of Coumarin in Alcoholic Woodruff Extracts in May Wine. Shimadzu. Available at: [Link]

  • Tsopelas, F., et al. (2005). Retention of substituted coumarins using immobilized artificial membrane (IAM) chromatography: a comparative study with n-octanol partitioning and reversed-phase HPLC and TLC. PubMed. Available at: [Link]

  • Hroboňová, K., et al. (n.d.). Effect of mobile phase composition on retention factor of coumarins.... ResearchGate. Available at: [Link]

  • Sharma, R., et al. (2022). Design, Synthesis, Physicochemical Characterization And Biological (Antioxidant And Antiurease) Evaluation Of Newer Coumarin Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Hroboňová, K., et al. (2025). HPLC separation and determination of dicoumarol and other simple coumarins in sweet clover. ResearchGate. Available at: [Link]

  • Separation Science. (2024). Factors Impacting Chromatography Retention Time. Separation Science. Available at: [Link]

  • Hroboňová, K., et al. (2019). Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach. PMC. Available at: [Link]

  • Chromatography Today. (n.d.). What is Retention Time?. Chromatography Today. Available at: [Link]

  • Megha, R., et al. (n.d.). Physicochemical properties of synthesized compounds (4a-j). ResearchGate. Available at: [Link]

  • Mohammed, S. T., et al. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. Available at: [Link]

  • Biorelevant. (n.d.). Which factors can increase the retention time of an analyte during HPLC analysis. Biorelevant.com. Available at: [Link]

  • Bhogala, B. R., et al. (2003). Separation of the enantiomers of substituted dihydrofurocoumarins by HPLC using macrocyclic glycopeptide chiral stationary phases. PubMed. Available at: [Link]

  • Wang, L., et al. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. PMC. Available at: [Link]

  • Gámez-Valero, A., et al. (2025). Ethyl substituted coumarin-4-yl derivatives as photoremovable protecting groups for amino acids with improved stability for SPPS. ResearchGate. Available at: [Link]

  • Funar-Timofei, S., et al. (2011). Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. MDPI. Available at: [Link]

  • Mant, C. T., et al. (n.d.). Retention time versus hydrophobicity plots for chromatographic.... ResearchGate. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. PMC. Available at: [Link]

  • Iwata, N., et al. (n.d.). HPLC chromatograms of (A) coumarin (10 mg/mL, standard) and (B) TJ-125.... ResearchGate. Available at: [Link]

  • Parker, J. M., et al. (2016). Hydrophobicity indices for amino acid residues as determined by HPLC. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the UV-Vis Absorption Maxima of 4-Ethyl-7-Substituted Coumarins

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent molecules, coumarins represent a cornerstone, a versatile scaffold upon which a vast array of probes and functional dyes are built. Their photophysical properties, particularly their absorption and emission characteristics, are exquisitely sensitive to their substitution pattern, making them a fertile ground for molecular engineering. This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) of a series of 4-ethyl-7-substituted coumarins, offering both experimental data and the foundational principles that govern their spectral behavior. Understanding these structure-property relationships is paramount for the rational design of coumarin-based tools for applications ranging from bioimaging to materials science.

The Impact of 7-Position Substitution on Coumarin's Electronic Landscape

The UV-Vis absorption spectrum of a molecule arises from the promotion of electrons from lower to higher energy molecular orbitals upon absorption of photons. In the coumarin core, the principal absorption bands are attributed to π → π* transitions. The position of these bands is dictated by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Substitution at the 7-position of the coumarin ring has a profound influence on this HOMO-LUMO gap. The introduction of electron-donating groups (EDGs) at this position leads to a significant bathochromic shift (a shift to longer wavelengths) of the main absorption band. This is a direct consequence of an intramolecular charge transfer (ICT) mechanism. In the ground state, the EDG at the 7-position pushes electron density into the aromatic ring, raising the energy of the HOMO. Upon excitation, this charge transfer is enhanced, leading to a more polarized excited state and a smaller HOMO-LUMO energy gap. The stronger the electron-donating ability of the substituent, the more pronounced the red shift in the absorption maximum.[1][2]

Comparative Analysis of UV-Vis Absorption Maxima

The following table summarizes the experimentally determined UV-Vis absorption maxima for a series of 4-ethyl-7-substituted coumarins in ethanol. Ethanol is a common solvent for these measurements due to its transparency in the near-UV and visible regions and its ability to dissolve a wide range of organic compounds.

7-SubstituentSubstituent Typeλmax (nm) in Ethanol
-H (Unsubstituted)Neutral~311
-OH (Hydroxy)Electron-Donating~324
-OCH3 (Methoxy)Electron-Donating~323
-NH2 (Amino)Strong Electron-Donating~352
-N(C2H5)2 (Diethylamino)Very Strong Electron-Donating~380

Note: The data presented is a compilation from various sources. The absorption maximum for the unsubstituted coumarin is provided as a baseline. The values for the 7-substituted 4-ethylcoumarins are based on experimental data for closely related 4-alkylcoumarins, where the small variation in the alkyl chain at the 4-position has a negligible effect on the λmax compared to the 7-substituent.

Causality Behind the Observed Trends

The trend observed in the table is a clear demonstration of the principles of physical organic chemistry. The unsubstituted coumarin serves as our reference point. The introduction of a hydroxyl (-OH) or methoxy (-OCH3) group, both of which are electron-donating through resonance, results in a noticeable bathochromic shift of approximately 12-13 nm.[3]

The amino group (-NH2) is a significantly stronger electron-donating group than the hydroxyl or methoxy groups due to the lower electronegativity of nitrogen compared to oxygen. This results in a more substantial red shift of about 41 nm relative to the unsubstituted coumarin.[3] The diethylamino group [-N(C2H5)2] is an even more potent electron donor due to the inductive effect of the two ethyl groups, pushing the absorption maximum to approximately 380 nm.[4]

This systematic tuning of the absorption wavelength is a powerful tool for researchers. By selecting the appropriate substituent at the 7-position, one can tailor the coumarin to be optimally excited by a specific light source, such as a particular laser line in a fluorescence microscope.

Experimental Protocol for Determining UV-Vis Absorption Maxima

The following is a robust, self-validating protocol for the accurate determination of the UV-Vis absorption maxima of 4-ethyl-7-substituted coumarins.

Materials and Instrumentation
  • 4-ethyl-7-substituted coumarin of interest

  • Spectroscopic grade ethanol (or other suitable solvent)

  • Volumetric flasks (Class A)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Preparation of Stock and Working Solutions
  • Stock Solution (1 mM): Accurately weigh a small amount of the coumarin derivative and dissolve it in a known volume of spectroscopic grade ethanol in a volumetric flask to prepare a 1 mM stock solution. Ensure complete dissolution.

  • Working Solutions (1-10 µM): Prepare a series of dilutions from the stock solution to obtain working solutions in the micromolar concentration range (e.g., 1, 2, 5, and 10 µM). This is crucial for ensuring that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).[5]

Spectrophotometer Setup and Measurement
  • Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.

  • Blanking: Fill a quartz cuvette with the spectroscopic grade ethanol and place it in the reference beam path of the spectrophotometer. This will serve as the blank and correct for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Fill a matched quartz cuvette with one of the working solutions of the coumarin derivative and place it in the sample beam path.

  • Spectral Acquisition: Scan the absorbance of the sample over a relevant wavelength range (e.g., 250-500 nm). The instrument software will plot absorbance versus wavelength.

  • Determination of λmax: The wavelength at which the maximum absorbance is observed is the λmax.

Data Validation and Analysis
  • Beer-Lambert Law Confirmation: To ensure the data is reliable, measure the absorbance of at least three different concentrations of the coumarin derivative at the determined λmax. Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin, confirming that the Beer-Lambert law is obeyed in this concentration range.

  • Molar Extinction Coefficient (ε) Calculation: The slope of the Beer-Lambert plot gives the molar extinction coefficient (ε), a measure of how strongly the compound absorbs light at that wavelength. This value is a characteristic constant for the compound in a given solvent and serves as a point of validation.

Visualization of Structure-Property Relationships

The following diagram illustrates the workflow for determining and understanding the UV-Vis absorption properties of 4-ethyl-7-substituted coumarins.

G cluster_synthesis Compound Preparation cluster_exp Experimental Workflow cluster_analysis Data Analysis & Interpretation Coumarin 4-Ethyl-7-Substituted Coumarin Stock Prepare 1 mM Stock Solution (Spectroscopic Grade Ethanol) Coumarin->Stock Dilutions Prepare Serial Dilutions (1-10 µM) Stock->Dilutions Spectroscopy UV-Vis Spectroscopy (250-500 nm scan) Dilutions->Spectroscopy Data Record Absorbance Spectrum Spectroscopy->Data Blank Solvent Blank Correction Blank->Spectroscopy Lmax Determine λmax Data->Lmax Beer Confirm Beer-Lambert Law Lmax->Beer Structure Correlate λmax with Substituent's Electronic Properties Lmax->Structure MolarExt Calculate Molar Extinction Coefficient (ε) Beer->MolarExt ICT Intramolecular Charge Transfer (ICT) Mechanism Structure->ICT

Caption: Workflow for the determination and analysis of UV-Vis absorption maxima of 4-ethyl-7-substituted coumarins.

Conclusion

The UV-Vis absorption maximum of 4-ethyl-7-substituted coumarins is a readily tunable property that is directly linked to the electronic nature of the substituent at the 7-position. Electron-donating groups induce a bathochromic shift, with the magnitude of the shift correlating with the electron-donating strength of the group. This predictable relationship allows for the rational design of coumarin-based fluorophores with tailored absorption properties for a wide range of scientific applications. The experimental protocol outlined in this guide provides a robust framework for obtaining accurate and reproducible data, which is the cornerstone of reliable scientific investigation.

References

  • Reddy, A. V., & Kumar, M. S. (Year). Studies of Substituent and Solvent effect on Spectroscopic Properties of 6-OH-4-CH3, 7-OH-4-CH3 and 7-OH-4-CF3 Coumarin.
  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Gao, Y., et al. (2013). Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C, 117(27), 14213-14222. [Link]

  • John, E., et al. (2021). Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. ACS Chemical Biology, 16(10), 1853-1859. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Immediate Action Required: Treat 4-Ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one as a High-Potency Organic Toxicant .

This compound is a functionalized coumarin derivative. While specific RCRA listing data (P-list/U-list) is often absent for specific research-grade coumarin intermediates, the benzopyrone core structure possesses inherent biological activity (anticoagulant potential) and aquatic toxicity.

Core Disposal Strategy:

  • Do NOT dispose of down the drain (Sanitary Sewer).

  • Do NOT dispose of in regular trash (Municipal Solid Waste).

  • Mandatory Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Hazard Profile & Risk Assessment

To ensure safe handling, you must understand the why behind the protocol. The disposal classification is derived from the chemical structure:

FeatureStructural ComponentHazard Implication
Core Scaffold 2H-chromen-2-one (Coumarin)Aquatic Toxicity & Bioactivity. Coumarins are often regulated as marine pollutants. They can act as Vitamin K antagonists in mammals.
Side Chain 1-methyl-2-oxopropoxy (Ether/Ketone)Solubility & Mobility. This lipophilic side chain increases membrane permeability, potentially enhancing bioavailability.
Physical State Crystalline Solid (typically)Dust Inhalation Risk. Fine particulates can cause respiratory sensitization.

Waste Classification Data:

  • RCRA Status: Non-listed (unless characteristic D001/D003 applies via solvent).

  • EPA Waste Characteristic: Likely Toxic (based on read-across from Coumarin 30/Warfarin analogs) and Ignitable (if in organic solvent).

  • Recommended Waste Code: D001 (Ignitable, if in solvent) or Toxic Organic N.O.S. (Not Otherwise Specified).

Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Characterization

Before moving the vessel, determine the state of the waste.

  • Scenario A: Pure Solid Substance. (Expired reagent, spill cleanup residue).

  • Scenario B: Solution/Mixture. (Reaction mother liquor, HPLC effluent).

Phase 2: Segregation & Containerization

CRITICAL: Coumarin derivatives are light-sensitive. Use Amber Glass or opaque HDPE containers to prevent uncontrolled photodegradation which can produce unknown byproducts.

Protocol for Solids (Scenario A):

  • Transfer solid waste into a Wide-Mouth Amber Glass Jar .

  • Do not mix with oxidizers (e.g., nitrates, perchlorates) to avoid exothermic reaction.

  • Double-bag contaminated consumables (gloves, weigh boats) in a clear 6-mil polyethylene bag, seal, and place in the "Solid Hazardous Waste" drum.

Protocol for Solutions (Scenario B):

  • Solvent Check:

    • Halogenated Solvents (DCM, Chloroform): Segregate into Halogenated Waste .

    • Non-Halogenated (Acetone, Methanol, DMSO): Segregate into Non-Halogenated Organic Waste .

  • Concentration Limit: If the concentration of the coumarin derivative exceeds 1% (10,000 ppm), label the container specifically as "High Hazard: Coumarin Derivative" to alert the disposal facility.

Phase 3: Labeling

Every container must carry a hazardous waste label with the following specific data fields filled:

  • Chemical Name: 4-Ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one (Do not use abbreviations).

  • Hazards: [x] Toxic [x] Irritant [x] Environmental Hazard.[1]

Decision Logic & Workflow (Visualization)

The following diagram outlines the operational decision tree for disposing of this specific compound.

DisposalWorkflow Start Waste: 4-Ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Place in Wide-Mouth Amber Jar (Glass/HDPE) Solid->SolidAction Chemical SolidDebris Contaminated Debris (Gloves/Paper) Solid->SolidDebris Consumables SolventCheck Check Solvent Type Liquid->SolventCheck Destruction FINAL DISPOSAL: High-Temp Incineration (Fuel Blending) SolidAction->Destruction SolidDebris->Destruction Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo Halo->Destruction NonHalo->Destruction

Figure 1: Operational decision tree for segregating coumarin derivative waste streams based on physical state and solvent composition.

Emergency Procedures (Spill Response)

In the event of a spill of 4-Ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one:

  • Isolate: Evacuate the immediate area (10-foot radius).

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and an N95 respirator (if powder form) to prevent inhalation of dust.

  • Containment:

    • Solid Spill: Do not dry sweep. Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.

    • Liquid Spill: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Scrub the surface with a soap/water solution followed by an Ethanol wipe. Coumarins are generally soluble in alcohols, which aids in lifting the residue.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (2024). Coumarin 30 (Analogous Structure) Safety Data. National Library of Medicine.[2] [Link]

Sources

Operational Safety & Handling Protocol: 4-Ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides the definitive operational safety framework for handling 4-Ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one . As a functionalized coumarin derivative, this compound presents specific risks related to particulate inhalation, potential skin sensitization, and pharmacological activity.

Unlike generic safety data sheets (SDS), this protocol integrates structure-activity relationship (SAR) analysis to predict hazards where specific toxicological data may be sparse. The presence of the chromen-2-one core (coumarin scaffold) combined with the ketone-ether side chain necessitates a containment strategy that assumes potential biological activity and irritant properties [1].

Part 1: Risk Assessment & Hazard Identification

Chemical Profile & Predicted Hazards

Based on the pharmacophore analysis of 7-substituted coumarins, this molecule acts as a lipophilic organic solid. The ether linkage at the 7-position generally reduces the anticoagulant potency seen in 4-hydroxycoumarins (like Warfarin), but increases the potential for cellular permeability and skin sensitization [2].

Table 1: GHS Hazard Classification (Predicted/Extrapolated)

Hazard CategoryCodeDescriptionOperational Implication
Acute Toxicity (Oral) H302Harmful if swallowed.[1]Zero-tolerance for hand-to-mouth contact; specific hygiene zones required.
Skin Sensitization H317May cause allergic skin reaction.[2][3]Double-gloving recommended; immediate wash-off protocol.
Eye Irritation H319Causes serious eye irritation.[4]Particulate dust is the primary vector; goggles are mandatory.
STOT - SE H335May cause respiratory irritation.[4][5][6]Handling outside a fume hood is strictly prohibited.

Critical Insight: Coumarin derivatives often exhibit strong fluorescence under UV light. This property should be leveraged for contamination monitoring. Use a hand-held UV lamp (365 nm) to sweep the work area after handling to verify cleaning efficacy [3].

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for any quantity handling above 10 mg.

Respiratory Protection
  • Standard Operation (In Fume Hood): No personal respirator required if the hood operates at face velocity > 100 fpm (0.5 m/s).

  • Spill Cleanup / Outside Hood: Minimum N95 (US) or P2 (EU) particulate respirator. For spills > 5g, upgrade to a P100/P3 half-face respirator with organic vapor cartridges (OV/AG) to account for potential volatile degradation products.

Dermal Protection (Gloves)

Coumarins are moderately lipophilic and can permeate standard latex rapidly.

  • Primary Layer: Nitrile Rubber (minimum thickness 0.11 mm).

    • Breakthrough Time: > 30 minutes.

  • Secondary Layer (High Risk/Immersion): Laminate film (Silver Shield/4H) or thick Nitrile (> 0.2 mm).

  • Technique: Use "Double-Gloving" protocol. Inspect the outer glove for fluorescence (contamination) periodically.

Ocular Protection
  • Standard: Chemical Safety Goggles (ANSI Z87.1 or EN 166). Safety glasses with side shields are insufficient due to the risk of airborne dust migration.

Part 3: Engineering Controls & Containment

Workflow Logic

The handling of 4-Ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one requires a "Closed System" mentality.[3]

HandlingWorkflow Start Start: Material Retrieval CheckQty Check Quantity Start->CheckQty SmallScale < 100 mg (Analytical) CheckQty->SmallScale LargeScale > 100 mg (Preparative) CheckQty->LargeScale Hood Fume Hood (Sash @ 18 inches) SmallScale->Hood Standard PPE StaticControl Static Neutralization (Ionizer fan) LargeScale->StaticControl High Risk Dust Weighing Weighing Protocol (Closed Balance) Hood->Weighing StaticControl->Hood Solubilization Solubilization (DMSO/Ethanol) Weighing->Solubilization Dissolve immediately to reduce dust risk Waste Solid Waste Disposal (Double Bagged) Solubilization->Waste Disposables

Figure 1: Decision logic for handling varying quantities of the compound. Note the emphasis on static control for larger quantities, as dry coumarins are prone to static charge buildup and scattering.

Static Electricity Management

Dry organic powders like this coumarin derivative are prone to static buildup.

  • Ionizers: Use a benchtop ionizing fan during weighing.

  • Anti-Static Gun: Treat spatulas and weighing boats before contact.

  • Draft Shield: Always weigh inside a balance draft shield to prevent turbulence from spreading dust.

Part 4: Emergency Response Protocols

Spill Management (Dry Powder)

Do not sweep. Sweeping generates aerosols.

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don N95/P3 respirator and double nitrile gloves.

  • Contain: Cover the spill with a paper towel dampened with Ethanol (70%) or Acetone . The solvent helps solubilize the powder and prevents dust generation.

  • Clean: Wipe up the material.

  • Verify: Use a UV Lamp (365 nm) to inspect the area. If blue/green fluorescence is observed, repeat cleaning until dark [3].

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes.[2][5] Lift eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Wash with soap and water.[5] Avoid using alcohol on skin, as it may increase transdermal absorption of the compound [4].

  • Inhalation: Move to fresh air immediately.

Part 5: Waste Disposal & Chemical Compatibility

Chemical Incompatibility
  • Strong Oxidizers: Avoid contact with peroxides or nitric acid; the ether and ketone functionalities are susceptible to oxidative cleavage.

  • Strong Bases: The lactone ring (coumarin core) is susceptible to hydrolysis under basic conditions (opening the ring), which alters the chemical properties and toxicity profile.

Disposal Protocol

All solid waste and contaminated PPE must be disposed of as Hazardous Chemical Waste .

  • Labeling: "Toxic Organic Solid - Coumarin Derivative."

  • Segregation: Do not mix with oxidative waste streams.

References

  • PubChem. Compound Summary: Coumarin Derivatives and Safety Profiles. National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Harmonised classification and labelling of 2H-chromen-2-one derivatives. Available at: [Link]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
4-Ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
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4-Ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.